molecular formula C10H11ClN2O2 B7841918 (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic

Numéro de catalogue: B7841918
Poids moléculaire: 226.66 g/mol
Clé InChI: JPYIERCSRDSMGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7;/h2-4,6H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYIERCSRDSMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents. (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid represents a key intermediate in the synthesis of novel therapeutics, with potential applications in oncology and anti-inflammatory research.[1] A thorough understanding of its physicochemical properties is paramount for drug development professionals, as these parameters directly influence a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, blending established data with expert insights into experimental determination and the causal relationships that govern its behavior in biological systems.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent characterization. (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is an amphoteric molecule featuring a bicyclic aromatic core, a carboxylic acid functional group, and a methyl substituent.

Key Identifiers and Properties:

Identifier Value (Free Acid) Value (Hydrochloride Salt) Reference
IUPAC Name (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
CAS Number Not explicitly available 59128-09-5 [1]
Molecular Formula C₁₀H₁₀N₂O₂ C₁₀H₁₀N₂O₂·HCl [1]
Molecular Weight 190.20 g/mol 226.66 g/mol [1]

| Appearance | - | Cream-coloured powder |[1] |

Below is a diagram illustrating the molecular structure and its key functional domains, which are critical to its chemical behavior.

Caption: Molecular structure of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid.

Core Physicochemical Properties

The interplay of a molecule's properties dictates its journey from administration to its site of action. The following sections dissect the key parameters for the title compound.

Melting Point and Physical State

The melting point is a critical indicator of purity and lattice energy. For drug development, it influences manufacturing processes and the physical stability of the final dosage form.

  • Observed Data: The hydrochloride salt has a reported melting point of 194-200 °C.[1]

  • Expertise & Causality: As an ionic salt, the hydrochloride form is expected to have a significantly higher melting point than the free acid due to strong electrostatic interactions in its crystal lattice. The free acid, while solid, would likely exhibit a lower melting point. The relatively high melting point of the salt suggests good solid-state stability.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method over traditional capillary techniques as it provides quantitative data on thermal transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (20-50 mL/min).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

Acidity and Basicity (pKa)

The pKa values define the ionization state of a molecule at a given pH. This is arguably one of the most important physicochemical parameters as it governs solubility, permeability across biological membranes, and binding to target proteins. The title compound is amphoteric, possessing both an acidic carboxylic acid and a basic nitrogen in the imidazopyridine ring system.

  • Predicted Values:

    • Acidic pKa (Carboxylic Acid): Expected to be in the range of 4.0 - 5.0, similar to other acetic acid derivatives.[2]

    • Basic pKa (Imidazopyridine Nitrogen): The imidazo[1,2-a]pyridine system has a basic nitrogen. Its pKa will determine the pH at which the ring system becomes protonated.

The ionization state of the molecule will change significantly as it passes through the gastrointestinal tract, impacting its absorption profile.

pKa_States Low_pH Low pH (e.g., Stomach, pH < 2) Predominantly Cationic (High Solubility, Low Permeability) Mid_pH Mid pH (e.g., Blood, pH 7.4) Mixture of Zwitterionic/Anionic (Moderate Solubility/Permeability) Low_pH->Mid_pH Increase pH (Deprotonation of COOH) High_pH High pH (e.g., Intestine, pH > 8) Predominantly Anionic (High Solubility, Low Permeability) Mid_pH->High_pH Increase pH (Deprotonation of N-H+)

Caption: Ionization states of the molecule across a physiological pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

This self-validating technique directly measures pH changes upon addition of a titrant.

  • Solution Preparation: Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility of all species.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), monitoring the pH with a calibrated electrode after each addition.

  • Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of HCl (e.g., 0.1 M).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely determined from the first derivative of the titration curve.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and potential toxicity.

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral, un-ionized form of the molecule.[3]

  • LogD (Distribution Coefficient): Describes the lipophilicity at a specific pH, accounting for all ionized and neutral species. For an ionizable drug, LogD is the more physiologically relevant parameter.[3]

Predicted Values: The unsubstituted parent compound, Imidazo[1,2-a]pyridin-2-yl-acetic acid, has a calculated XLogP3-AA of 1.3.[4] The addition of a methyl group to the 7-position will increase lipophilicity, suggesting a LogP for the title compound in the range of 1.7 - 2.0 . The LogD at pH 7.4 will be lower than the LogP due to the partial ionization of the carboxylic acid group.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare water-saturated n-octanol exp1 Combine aqueous and octanol phases in a vial prep1->exp1 prep2 Prepare n-octanol-saturated water (or buffer at pH 7.4 for LogD) prep2->exp1 prep3 Dissolve compound in one phase (e.g., aqueous) prep3->exp1 exp2 Shake vigorously to allow partitioning to reach equilibrium exp1->exp2 exp3 Centrifuge to ensure complete phase separation exp2->exp3 ana1 Carefully sample both the aqueous and octanol layers exp3->ana1 ana2 Quantify compound concentration in each phase using HPLC-UV ana1->ana2 ana3 Calculate LogP/LogD = log([Conc]octanol / [Conc]aqueous) ana2->ana3

Caption: Experimental workflow for LogP/LogD determination via the Shake-Flask method.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method (OECD 107)

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer of choice for LogD) and vice-versa by mixing and allowing them to separate overnight.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the vial at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: The LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a critical prerequisite for oral absorption. Poor solubility is a leading cause of failure in drug development. Given the compound's amphoteric nature, its solubility is expected to be highly pH-dependent, exhibiting a "U-shaped" profile with minimum solubility near its isoelectric point and higher solubility at low and high pH where it exists as the cationic and anionic species, respectively.

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer of a different pH (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature for at least 24 hours to ensure equilibrium is reached between the solid and dissolved states.

  • Sample Processing: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Dilute the resulting saturated solution and quantify the concentration using a validated HPLC-UV method against a standard curve. The result is the thermodynamic solubility at that specific pH.

Conclusion

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is a molecule with a physicochemical profile that is highly relevant and advantageous for drug discovery. Its key features—an acidic center, a basic center, and moderate lipophilicity—provide a tunable foundation for developing drug candidates. The amphoteric nature allows for potential solubility enhancement through salt formation, while its LogP is in a range often associated with good permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and its derivatives, enabling data-driven decisions in the complex process of drug development. A comprehensive understanding of these fundamental properties is not merely academic; it is the critical first step in translating a promising chemical scaffold into a viable therapeutic agent.

References

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • PubChem. Imidazo[1,2-a]pyridin-2-yl-acetic acid. [Link]

  • ResearchGate. The synthesis of substituted imidazo[1,2‐a]pyridine‐3‐yl‐acetic acids 7. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • PubChem. 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. [Link]

  • PLOS ONE. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]

  • Royal Society of Chemistry. Physicochemical properties of imidazo-pyridine protic ionic liquids. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • MDPI. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [Link]

  • ACS Publications. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Numerade. What is the pKa of acetic acid?. [Link]

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A Technical Guide to (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of a key derivative, (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, tailored for researchers, chemists, and drug development professionals. We will dissect its fundamental physicochemical properties, including its molecular weight, present a detailed, field-proven synthetic protocol with mechanistic insights, and explore its current and potential applications as a versatile building block in the discovery of novel therapeutic agents.[3] This document serves as a practical and authoritative resource, consolidating critical data to facilitate and accelerate research and development efforts centered on this valuable compound.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure

The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system, a heterocyclic scaffold of significant interest to medicinal chemists.[4] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a diverse range of biological targets. This has led to its incorporation into numerous successful therapeutic agents, including the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[1][2][4]

The broad spectrum of biological activities associated with this scaffold—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral properties—cements its status as a privileged core in drug discovery.[4][5][6] Consequently, the development of synthetic routes to novel derivatives like (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is of paramount importance, as these compounds serve as crucial intermediates for creating libraries of potential new drugs.[3][6]

Physicochemical Profile of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic Acid

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthesis and biological screening. (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is most commonly supplied and utilized as its hydrochloride salt to improve solubility and stability.[3] The essential data for this compound are summarized below.

PropertyValueSource
Chemical Name (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid HydrochlorideChem-Impex[3]
CAS Number 59128-09-5Chem-Impex[3]
Molecular Formula C₁₀H₁₀N₂O₂ · HClChem-Impex[3]
Molecular Weight 226.66 g/mol Chem-Impex[3]
Molecular Weight (Free Base) 190.20 g/mol Calculated
Appearance Cream-coloured powderChem-Impex[3]
Melting Point 194-200 °CChem-Impex[3]
Purity ≥ 96% (NMR)Chem-Impex[3]
Storage Conditions Store at 0-8 °CChem-Impex[3]

Synthesis and Mechanistic Considerations

The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common and reliable methods involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This approach provides a direct and efficient route to the fused bicyclic core.

Rationale for Synthetic Strategy

The presented two-step protocol is designed for efficiency and reliability.

  • Condensation: The synthesis begins with the reaction between 2-amino-4-methylpyridine and an ethyl ester of bromopyruvic acid. This reaction forms the core imidazo[1,2-a]pyridine structure in a single, efficient step. The use of an ester derivative protects the carboxylic acid functionality during the ring-forming reaction.

  • Hydrolysis: The final step involves the basic hydrolysis of the ethyl ester to yield the desired carboxylic acid. This is a standard and high-yielding transformation.

This methodology is robust and allows for clear characterization of the intermediate and final product, ensuring high purity.

Experimental Protocol

Step 1: Synthesis of Ethyl (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetate

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylpyridine (1.0 eq), ethyl 3-bromo-2-oxopropanoate (1.1 eq), and anhydrous ethanol as the solvent.

  • Reaction: Stir the mixture at room temperature for 30 minutes. The initial reaction is an SN2 alkylation of the pyridine ring nitrogen onto the brominated carbon.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The heat facilitates an intramolecular condensation between the exocyclic amine and the ketone, followed by dehydration to form the aromatic imidazole ring.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified via column chromatography on silica gel to yield the pure ethyl ester intermediate.

Step 2: Hydrolysis to (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic Acid

  • Reagents & Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until all starting material is consumed.

  • Work-up: Acidify the reaction mixture to a pH of ~4-5 using 1M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid. If the hydrochloride salt is desired, the product can be dissolved in a suitable solvent and treated with ethereal HCl.

Workflow Visualization

SynthesisWorkflow reagent reagent process process intermediate intermediate product product A 2-Amino-4-methylpyridine + Ethyl 3-bromo-2-oxopropanoate B Reflux in Ethanol A->B Step 1: Condensation/ Cyclization C Ethyl (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetate B->C D Base Hydrolysis (LiOH) C->D Step 2: Saponification E (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid D->E

Caption: Synthetic pathway for (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid.

Applications in Research and Drug Development

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is not merely a chemical curiosity; it is a strategic tool for the development of advanced molecular entities.

Role as a Versatile Synthetic Intermediate

The primary value of this compound lies in its function as a molecular building block.[3] The carboxylic acid handle provides a reactive site for amide bond formation, esterification, or reduction, allowing for its conjugation to other pharmacophores or complex molecular scaffolds. This versatility is crucial for creating libraries of compounds for high-throughput screening, a key strategy in modern drug discovery. Researchers leverage this compound to explore structure-activity relationships (SAR) in the pursuit of novel therapeutics.[3]

Investigated and Potential Biological Activities

While this specific molecule is primarily a synthetic intermediate, the imidazo[1,2-a]pyridine class is rich in biological activity. Derivatives have shown significant promise, and this compound is a key starting material for accessing them.

  • Anticancer Potential: The scaffold is being actively investigated for the development of novel anticancer agents, including covalent inhibitors targeting specific oncogenic proteins like KRAS G12C.[5] The title compound is frequently used in the synthesis of new molecules for oncology research.[3]

  • Anti-inflammatory Properties: Studies on related structures suggest potential anti-inflammatory activity, making this a compound of interest for developing new treatments for inflammatory disorders.[3]

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been developed as potent and selective kinase inhibitors, such as Platelet-Derived Growth Factor Receptor (PDGFR) antagonists.[7] The acetic acid moiety can be used to probe interactions within the ATP-binding pocket of various kinases.

Application Logic Visualization

ApplicationLogic start_compound start_compound process process outcome outcome final_goal final_goal A (7-Methyl-imidazo[1,2-a]pyridin-2-yl) acetic acid B Amide Coupling / Esterification A->B C Diverse Library of Novel Derivatives B->C D High-Throughput Biological Screening (e.g., Kinase Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (SAR Studies) E->F G Preclinical Drug Candidate F->G

Caption: Drug discovery workflow utilizing the title compound as a key building block.

Conclusion

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is a compound of significant strategic value in the field of medicinal chemistry. With a well-defined physicochemical profile, a robust and accessible synthetic route, and a position as a key intermediate, it empowers researchers to explore the vast therapeutic potential of the privileged imidazo[1,2-a]pyridine scaffold. Its application in the synthesis of compound libraries for screening against targets in oncology and inflammatory disease highlights its enduring importance in the quest for next-generation therapeutics.

References

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Sources

structure elucidation of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous commercial drugs and clinical candidates.[1][2] Its versatile biological activity profile makes its derivatives, such as (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, highly valuable building blocks for drug discovery.[3] This compound, in particular, has been identified as a key synthetic intermediate with potential anti-inflammatory and anticancer properties.[3] An unambiguous confirmation of its molecular structure is a critical prerequisite for its use in pharmaceutical development, ensuring the integrity of subsequent research and the validity of structure-activity relationship (SAR) studies. This guide presents a comprehensive, multi-technique workflow for the complete , detailing the causality behind each analytical choice and providing a self-validating system of protocols for researchers.

Foundational Data and Proposed Structure

The investigation begins with the proposed structure and its fundamental physicochemical properties. This baseline information guides the selection and interpretation of subsequent analytical experiments.

Proposed Structure:

Figure 1. Proposed structure of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₀N₂O₂ [3]
Molecular Weight 190.20 g/mol Calculated
Appearance Cream-coloured powder [3]

| Melting Point | 194-200 °C |[3] |

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods. Mass spectrometry provides the elemental composition, infrared spectroscopy identifies key functional groups, and a suite of nuclear magnetic resonance experiments maps the precise atomic connectivity. Finally, X-ray crystallography can offer absolute, three-dimensional proof.

Elucidation_Workflow cluster_start Starting Point cluster_techniques Analytical Techniques cluster_nmr_details NMR Suite cluster_confirmation Definitive Confirmation cluster_conclusion Conclusion Compound Synthesized Compound (C₁₀H₁₀N₂O₂) MS Mass Spectrometry (MS) Compound->MS Confirms Formula IR Infrared (IR) Spectroscopy Compound->IR Identifies Functional Groups NMR NMR Spectroscopy Compound->NMR Maps Connectivity Xray X-Ray Crystallography Compound->Xray Optional, but Absolute Proof Final_Structure Confirmed Structure MS->Final_Structure IR->Final_Structure H1_NMR 1H NMR C13_NMR 13C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC H1_NMR->Final_Structure C13_NMR->Final_Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure Xray->Final_Structure

Diagram 1. Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Elemental Composition

Expertise & Experience: The foundational step in analyzing an unknown compound is to confirm its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely precise mass measurement, which is used to calculate the elemental composition, thereby validating the synthetic outcome. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of the carboxylic acid and basic nitrogen atoms, which are easily ionized.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

  • Instrumentation: Infuse the sample solution into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Presentation & Interpretation The primary objective is to match the experimentally observed accurate mass with the theoretical mass calculated for the protonated molecule.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Expected Value
Ion [C₁₀H₁₀N₂O₂ + H]⁺
Theoretical Exact Mass 191.08150 Da

| Expected Observation | A measured mass within 5 ppm of the theoretical value. |

Trustworthiness: A match within 5 ppm error provides high confidence in the molecular formula. Further validation comes from the observed isotopic pattern, which must match the theoretical distribution calculated for a molecule containing ten carbons, ten hydrogens, two nitrogens, and two oxygens.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, the most characteristic features will be the absorptions from the carboxylic acid moiety (both the O-H and C=O bonds) and the vibrations of the aromatic heterocyclic system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted.

Data Presentation & Interpretation The presence of specific absorption bands confirms the functional groups integral to the proposed structure.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3300 - 2500 O-H stretch (broad) Carboxylic Acid
~1710 C=O stretch (strong, sharp) Carboxylic Acid
~3100 - 3000 C-H stretch Aromatic C-H
~2950 C-H stretch Aliphatic C-H (CH₃, CH₂)

| ~1640, 1550, 1480 | C=C and C=N stretches | Imidazo[1,2-a]pyridine ring system |

Trustworthiness: The system is self-validating. The simultaneous observation of a very broad O-H stretch and a strong, sharp carbonyl (C=O) peak is a definitive signature of a carboxylic acid group, strongly supporting the proposed structure over other isomers.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon and to piece the molecular puzzle together. The choice of a polar aprotic solvent like DMSO-d₆ is crucial, as it effectively solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.

NMR_Strategy cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1 1H NMR (Proton Environment & Count) COSY COSY (¹H-to-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 13C NMR (Carbon Environment & Count) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Diagram 2. Logic flow of NMR data integration.

¹H NMR Spectroscopy: Proton Mapping

Protocol:

  • Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).

Predicted ¹H NMR Data (in DMSO-d₆)

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment
COOH ~12.5 br s 1H Carboxylic acid proton
H-5 ~8.3 d 1H Pyridine ring proton
H-3 ~7.8 s 1H Imidazole ring proton
H-8 ~7.5 s 1H Pyridine ring proton
H-6 ~7.0 dd 1H Pyridine ring proton
CH₂ ~3.8 s 2H Methylene protons

| CH₃ | ~2.4 | s | 3H | Methyl protons |

¹³C NMR Spectroscopy: Carbon Backbone

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Reference the spectrum to the DMSO solvent peak (δ 39.52 ppm).

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Label Predicted δ (ppm) Assignment
C=O ~171 Carboxylic acid carbonyl
C-2 ~145 Imidazole ring carbon
C-8a ~141 Bridgehead carbon
C-7 ~135 Pyridine ring carbon (methyl-substituted)
C-5 ~125 Pyridine ring carbon
C-6 ~123 Pyridine ring carbon
C-8 ~117 Pyridine ring carbon
C-3 ~110 Imidazole ring carbon
CH₂ ~35 Methylene carbon

| CH₃ | ~21 | Methyl carbon |

2D NMR: Assembling the Pieces

Expertise & Experience: While 1D spectra provide the pieces, 2D spectra reveal how they connect.

  • COSY (Correlation Spectroscopy) will show the coupling between adjacent protons, in this case, confirming the relationship between H-5 and H-6 on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) is critical for definitively assigning each carbon signal by correlating it to its directly attached proton(s). For example, it will link the proton signal at δ ~3.8 ppm to the carbon signal at δ ~35 ppm, confirming the -CH₂- group.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to mapping the entire molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations for Structure Confirmation:

  • Methylene (CH₂) Protons (δ ~3.8): Correlations to C-2 and the C=O carbon are essential. This unequivocally proves that the acetic acid side chain is attached to the C-2 position of the imidazopyridine ring.

  • Methyl (CH₃) Protons (δ ~2.4): Correlations to C-7 , C-6 , and C-8 confirm the position of the methyl group at C-7.

  • Imidazole Proton H-3 (δ ~7.8): Correlations to C-2 , C-8a , and the CH₂ carbon lock in the structure of the five-membered ring and its connection to the side chain.

  • Pyridine Proton H-8 (δ ~7.5): A correlation to C-7 further supports the methyl group's location.

Trustworthiness: The complete and consistent assignment of every signal across this suite of 1D and 2D NMR experiments provides an interlocking, self-validating data set that leaves virtually no room for structural ambiguity.

X-Ray Crystallography: The Ultimate Proof

Expertise & Experience: While the combination of MS and comprehensive NMR analysis provides a structure beyond a reasonable doubt, single-crystal X-ray diffraction provides the final, irrefutable proof.[4][5][6] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, providing absolute confirmation of atom connectivity, bond lengths, and bond angles.

Experimental Protocol Outline:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a saturated solution (e.g., in ethanol or ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.

  • Structure Solution & Refinement: The diffraction pattern is computationally processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Outcome: The analysis yields a detailed 3D model of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, confirming the connectivity established by NMR and providing precise geometric data. This serves as the gold standard for structure proof.

Conclusion

The is a systematic process that relies on the logical integration of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental formula, and infrared spectroscopy identifies the essential carboxylic acid functional group. The core of the elucidation lies in a comprehensive suite of NMR experiments, which meticulously map the proton and carbon framework and establish unambiguous atomic connectivity. For absolute confirmation, single-crystal X-ray crystallography provides the ultimate, three-dimensional evidence. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for advancing this valuable molecule in drug discovery and development programs.

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Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for interacting with a wide array of biological targets. This versatility has established it as a "privileged scaffold," a molecular core that is capable of providing ligands for more than one type of biological receptor or enzyme.[3] Indeed, derivatives of this core are found in several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, underscoring its clinical relevance.[1][3]

The synthetic accessibility of the imidazo[1,2-a]pyridine core, often through multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, allows for the rapid generation of diverse chemical libraries.[4] This has fueled extensive research, revealing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects.[1][5][6]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the key biological activities of imidazo[1,2-a]pyridine derivatives. We will delve into the molecular mechanisms of action, present structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, acting on various hallmarks of cancer.[7][8] Their mechanisms of action often involve the inhibition of critical signaling pathways that drive cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A predominant mechanism through which these derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[9]

Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of PI3Kα (p110α) or as dual PI3K/mTOR inhibitors.[10][11] By blocking the kinase activity of PI3K, these compounds prevent the phosphorylation and activation of Akt. This, in turn, disrupts downstream signaling to mTOR, a key protein that controls protein synthesis and cell growth. The net effect is the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[9][12] For instance, one study reported a novel imidazo[1,2-a]pyridine derivative that inhibited the Akt/mTOR pathway, leading to increased levels of the cell cycle inhibitors p53 and p21 and induction of apoptosis in melanoma and cervical cancer cells.[9]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway inhibited by Imidazo[1,2-a]pyridine derivatives.
Data Summary: Anticancer Activity
Compound Class/ExampleTarget(s)Key Finding (IC₅₀)Cancer Cell Line(s)Reference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα (p110α)0.67 µM-[10]
Thiazole derivative (Compound 12)PI3Kα (p110α)0.0028 µMA375, HeLa[10]
Imidazo[1,2-a]pyridine (Compound 15a)PI3K/mTORPI3Kα: 1.2 nM, mTOR: 6.8 nMHCT116[11]
Imidazo[1,2-a]pyridine (Compound 6)Akt/mTOR Pathway<12 µMA375, WM115[9]
Imidazo[1,2-a]pyridine (IP-5)Akt Pathway, p53/p2145 µMHCC1937 (Breast)[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound.[13] It quantifies the metabolic activity of living cells, which serves as a reliable proxy for cell viability.[14] The causality is that viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, a quantifiable process.[15]

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa, A375) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed them into a 96-well microplate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (<0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for a defined period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate for 10 minutes on a shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Anti-inflammatory Activity: Modulating Key Inflammatory Cascades

Chronic inflammation is a driving factor in numerous diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes and signaling pathways involved in the inflammatory response.[16]

Mechanism of Action: Inhibition of STAT3/NF-κB Signaling

A critical mechanism for the anti-inflammatory effects of these compounds is the modulation of the STAT3 and Nuclear Factor-kappa B (NF-κB) signaling pathways.[17][18] The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18]

In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress STAT3 phosphorylation and prevent IκBα degradation.[17][18] This action blocks NF-κB nuclear translocation, thereby downregulating the expression of COX-2 and iNOS, which in turn reduces the production of inflammatory mediators like prostaglandins and nitric oxide (NO).[17]

NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS) Inflammation Inflammation Genes->Inflammation Compound Imidazo[1,2-a]pyridine Derivative Compound->IKK Inhibition MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilute Perform 2-fold Serial Dilution of Compound in 96-well Plate Start->SerialDilute Inoculate Inoculate Wells with Bacteria PrepInoculum->Inoculate SerialDilute->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate ReadMIC Visually Inspect Plate & Determine MIC Incubate->ReadMIC End End ReadMIC->End

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Central Nervous System (CNS) Activity

The clinical success of zolpidem has cemented the role of the imidazo[1,2-a]pyridine scaffold in CNS drug discovery. [3]Research has expanded to other areas, including neurodegenerative diseases like Alzheimer's, where derivatives have been designed to bind to beta-amyloid plaques. [19]

Mechanism of Action and BBB Permeability

For a compound to be active in the CNS, it must first cross the highly selective blood-brain barrier (BBB). [20]The physicochemical properties of imidazo[1,2-a]pyridine derivatives can be tailored to enhance BBB penetration. The mechanism of action within the CNS is target-dependent; for example, zolpidem acts as a modulator of the GABA-A receptor, while other derivatives are being investigated as ligands for amyloid aggregates. [3][19]Therefore, a critical first step in evaluating CNS-active candidates is to assess their ability to permeate the BBB. [21]

Data Summary: CNS Activity
Compound Class/ExampleActivity/TargetKey FindingModelReference
Zolpidem, AlpidemAnxiolytic/HypnoticMarketed DrugsClinical Use[3]
6-iodoimidazo[1,2-a]pyridine (IMPY)β-amyloid plaque ligandHigh binding affinity (Kᵢ = 15 nM)In vitro binding, transgenic mice[19]
Experimental Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

The Transwell assay is a widely used in vitro model to predict the BBB permeability of a compound. [22]It utilizes a semipermeable membrane to separate an apical (blood side) and a basolateral (brain side) chamber, with a monolayer of brain endothelial cells cultured on the membrane.

Methodology:

  • Model Setup:

    • Culture primary brain endothelial cells (e.g., hCMEC/D3) on the surface of a microporous membrane insert (e.g., a Transwell insert).

    • Place the insert into a well of a companion plate, creating two distinct chambers.

    • For a more physiologically relevant model, co-culture the endothelial cells with astrocytes or pericytes grown on the bottom of the companion plate. [22] * Culture the cells until a confluent monolayer is formed, which typically exhibits a high Trans-Endothelial Electrical Resistance (TEER), indicating tight junction formation.

  • Permeability Experiment:

    • Add the test imidazo[1,2-a]pyridine derivative to the apical (upper) chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Also, collect a sample from the apical chamber at the end of the experiment.

  • Compound Quantification:

    • Analyze the concentration of the compound in the samples from both chambers using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the basolateral chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the apical chamber.

    • Compounds with a high Papp value are predicted to have good BBB penetration.

BBB_Workflow Start Culture Endothelial Cells on Transwell Insert TEER Monitor Monolayer Integrity (Measure TEER) Start->TEER AddCompound Add Test Compound to Apical Chamber TEER->AddCompound Sample Sample Basolateral Chamber at Timed Intervals AddCompound->Sample Analyze Quantify Compound Concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Permeability Coefficient (Papp) Analyze->Calculate

Workflow for the In Vitro Blood-Brain Barrier (BBB) Permeability Assay.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activity. The synthetic tractability of this core allows for fine-tuning of its structure to optimize potency and selectivity against a diverse range of therapeutic targets. From inhibiting oncogenic pathways and quelling inflammation to combating microbial pathogens and modulating CNS targets, these derivatives continue to provide promising leads for drug discovery. The experimental frameworks detailed in this guide offer robust, validated systems for researchers to effectively screen and characterize novel imidazo[1,2-a]pyridine derivatives, paving the way for the development of next-generation therapeutics.

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  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9515598/]
  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/5770/in-vitro-and-in-vivo-techniques-in-cns-drug-discovery/]
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [URL: https://www.researchgate.net/publication/351885975_Imidazo12-apyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7515b60298239e7617300]
  • In vitro methods for testing antiviral drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7088928/]
  • A Comparative Guide to Validating Anti-Inflammatory Activity: Methodologies and Experimental Insights. Benchchem. [URL: https://www.benchchem.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5176]
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40930465/]
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10543]
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [URL: https://www.mdpi.com/2073-4409/12/1/141]
  • Antiviral & Antimicrobial Testing. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-assays/antiviral-antimicrobial-testing]
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01477h]
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [URL: https://biocompact.org/index.php/bi/article/view/27618]
  • Application Notes and Protocols: Experimental Design for Testing the Anticancer Activity of Benzamides. Benchchem. [URL: https://www.benchchem.com/application-notes/experimental-design-for-testing-the-anticancer-activity-of-benzamides]
  • Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. ResearchGate. [URL: https://www.researchgate.net/publication/11075701_Imidazo12-apyridines_with_Potent_Activity_Against_Herpesviruses]
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889053/]
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  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10103758/]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3923233/]
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  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [URL: https://www.researchgate.
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Methodological & Application

Application Notes and Protocols for the Investigation of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In the realm of oncology, numerous derivatives of this core have garnered significant interest as potential anticancer agents.[3][4][5] These compounds exert their effects by modulating critical cellular pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR signaling cascade, and by inducing cell cycle arrest and apoptosis.[1][2][6][7][8] (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is a member of this promising class of compounds, recognized for its potential as a building block in the synthesis of novel therapeutic agents, particularly in oncology.[9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid as a potential anticancer agent. The protocols detailed herein are designed to be self-validating, offering a systematic approach to characterizing the compound's cytotoxic and mechanistic properties.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the established activity of related imidazo[1,2-a]pyridine derivatives, a primary hypothesis for the anticancer action of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is the inhibition of the PI3K/Akt/mTOR pathway.[6][7][10][11][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition of pro-apoptotic proteins CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Inhibition of cell cycle inhibitors S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Compound (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid Compound->PI3K Proposed Inhibition G start Start: Select Cancer Cell Lines cell_culture Cell Culture & Maintenance start->cell_culture cytotoxicity Cytotoxicity Screening (MTT/XTT Assay) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Mechanistic Insights data_analysis->conclusion

Figure 2: Experimental Workflow for In Vitro Testing.

PART 1: Cytotoxicity and Viability Assays

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods for this purpose. [13][14][15][16][17]These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells. [13]The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product. [13][15]

Protocol 1: MTT Cell Viability Assay

The MTT assay results in a purple formazan product that is insoluble in water, requiring a solubilization step before absorbance measurement. [13][15] Materials:

  • (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

  • Human cancer cell lines (e.g., MCF-7, A375, HeLa) [7][18]* Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin [19]* 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. [13][20]Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. [19][20]2. Compound Treatment: Prepare serial dilutions of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). [19]Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. [19]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [14]

Protocol 2: XTT Cell Viability Assay

The XTT assay is an alternative that produces a water-soluble orange formazan product, eliminating the need for a solubilization step. [13][15] Materials:

  • Same as MTT, but replace MTT solution with XTT labeling mixture (prepared according to the manufacturer's instructions).

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm. [13]

Data Presentation and Interpretation

The results of the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Example Cytotoxicity Data for (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

Cancer Cell LineTissue of OriginIC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A375Malignant MelanomaExperimental ValueExperimental Value
HeLaCervical CarcinomaExperimental ValueExperimental Value
NCI-H460Lung CarcinomaExperimental ValueExperimental Value

Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.

PART 2: Mechanistic Assays

Following the determination of the IC50 values, the next step is to investigate the mechanism by which (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid induces cell death.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. [19]During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [21][22]Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome like FITC to detect apoptotic cells. [21][22]Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost. [21][23] Materials:

  • (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid at its predetermined IC50 concentration for 24-48 hours. [19]Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the collected cells with cold PBS. [24]3. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. [24]Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [19]5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [19][24]6. Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry as soon as possible. [24] Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from proliferating. Flow cytometry with propidium iodide staining is a standard technique for analyzing DNA content and cell cycle distribution. [25]PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases based on their DNA content. [25][26] Materials:

  • (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet (approximately 1x10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. [27][28]Incubate at 4°C for at least 30 minutes (or overnight). [27][29]4. Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol. [27]5. Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. [26][27]The RNase A is crucial to prevent the staining of double-stranded RNA. [25][26]6. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The data can be modeled using software like ModFit or FlowJo to determine the percentage of cells in each phase of the cell cycle. [27] Data Interpretation: An accumulation of cells in a particular phase (e.g., G2/M or G0/G1) compared to the untreated control suggests that the compound induces cell cycle arrest at that checkpoint.

Conclusion

These application notes provide a foundational framework for the initial in vitro investigation of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid as a potential anticancer agent. By systematically evaluating its cytotoxicity, ability to induce apoptosis, and effects on the cell cycle, researchers can gain crucial insights into its therapeutic potential and mechanism of action. Positive findings from these studies would warrant further investigation into the specific molecular targets within the proposed signaling pathways, such as through Western blot analysis of key proteins like p-Akt and p-mTOR, and eventual progression to more complex in vitro models and in vivo studies. [7]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-91. Retrieved from [Link]

  • Saravanan, M. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Difference Between. (2024). What is the Difference Between MTT and XTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Singh, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved from [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Retrieved from [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3141-3151. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • National Institutes of Health. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • National Institutes of Health. (2012). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2012). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Imidazo[1,2-a]pyridineBasedCompounds: TheHopefulAnti-Cancer Therapy. Retrieved from [Link]

  • ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • National Institutes of Health. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved from [Link]

  • National Institutes of Health. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • National Institutes of Health. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Retrieved from [Link]

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Application Note: In Silico Optimization of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging anticancer agents targeting Tubulin and PI3K . However, the scaffold's specific electronic properties—particularly the basicity of the N1 nitrogen and the potential for pi-stacking interactions—require tailored computational protocols to avoid false negatives in virtual screening.

This guide provides a validated workflow for molecular docking of imidazo[1,2-a]pyridine derivatives. Unlike generic protocols, this document addresses scaffold-specific challenges such as N1-protonation states, tautomerism, and induced-fit requirements for the Colchicine Binding Site (CBS) of tubulin.

Scientific Foundation & Mechanism

The Scaffold Architecture

The imidazo[1,2-a]pyridine ring system is a 10-


-electron aromatic system.
  • N4 (Bridgehead): The lone pair is delocalized into the aromatic system, making it non-basic.

  • N1 (Imidazole Nitrogen): The lone pair lies in an

    
     orbital orthogonal to the pi-system, rendering it a basic center (pKa 
    
    
    
    5.0–6.8 depending on substitution).
  • Implication: At physiological pH (7.4), the population may exist as a mixture of neutral and protonated species. Docking protocols must sample both states.

Target Selection: Tubulin Colchicine Binding Site (CBS)

While this scaffold binds various targets (GABA, Kinases), recent literature highlights its potency as a tubulin polymerization inhibitor. The CBS is a hydrophobic pocket at the


-

tubulin interface.
  • Key Interactions: Hydrophobic contacts (Val, Leu) and H-bonds with Cys241 (

    
    -subunit) or Val181  (
    
    
    
    -subunit).
  • Challenge: The CBS is highly plastic; "rigid receptor" docking often fails to predict active conformations for bulky derivatives.

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation (Critical)

Standard force-field preparation is often insufficient for this aromatic system.

  • Structure Generation: Sketch the 2D structures of derivatives.

  • Protonation State Generation:

    • Generate states at pH

      
      .
      
    • Rule: If a substituent at C3 is electron-donating (e.g., -OMe), the N1 pKa increases. Mandatory: Generate the N1-protonated cation for docking.

  • Conformational Search:

    • Use a semi-empirical method (PM6 or AM1) rather than simple molecular mechanics (MMFF94) to optimize the geometry of the fused ring system, ensuring planarity is accurately modeled before docking.

  • Output: Save as .mol2 or .pdbqt (for AutoDock).

Phase 2: Protein Preparation (Tubulin Case Study)

Reference PDB: 1SA0 (Tubulin-Colchicine Complex)

  • Clean-up: Remove chains C and D (if tetramer). Retain chains A (

    
    -tubulin) and B (
    
    
    
    -tubulin).
  • Solvent Handling:

    • Remove bulk water.

    • CRITICAL: Retain structural waters bridging the ligand and protein if observed in the crystal structure (often near the GTP binding site, though less critical for deep CBS binders).

  • H-Bond Network: Optimize H-bonds using PropKa (pH 7.0) to set Histidine tautomers.

Phase 3: Grid Generation & Docking

Methodology: Consensus Docking (e.g., AutoDock Vina + Glide/GOLD)

  • Grid Box Definition:

    • Center: Centered on the co-crystallized Colchicine ligand.

    • Dimensions:

      
       Å (Standard) or 
      
      
      
      Å (if the derivative has bulky C2/C3 substituents).
  • Search Parameters (Vina Example):

    • exhaustiveness = 32 (Increase from default 8 due to the flat, hydrophobic nature of the pocket which creates a flat energy landscape).

    • num_modes = 20.

  • Constraints (Optional but Recommended):

    • Define a hydrogen bond constraint at Cys241 (

      
      ) or Val181  (
      
      
      
      ) if your SAR data suggests this is a key driver.

Validation & Quality Control

Before screening new compounds, you must validate the protocol using the "Redocking" method.

The Redocking Test
  • Extract the native ligand (Colchicine) from PDB 1SA0.

  • Randomize its conformation and placement.

  • Dock it back into the active site using the parameters in Phase 3.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     2.0 Å .
    
Data Presentation: Interaction Profiling

Summarize your docking results using the following table structure:

Compound IDBinding Energy (kcal/mol)RMSD (Å)H-Bond Donors (Residue)H-Bond Acceptors (Residue)Pi-Interaction (Residue)
Colchicine (Ref) -9.80.85Val181 (

)
Cys241 (

)
Lys254
IMP-Derivative-1 -10.2N/AVal181 (

)
Thr179 (

)
Lys254, Leu248
IMP-Derivative-2 -8.4N/ANoneCys241 (

)
Leu248

Workflow Visualization

The following diagram illustrates the logic flow for the docking study, including a troubleshooting loop for poor validation results.

DockingWorkflow cluster_Ligand Phase 1: Ligand Prep cluster_Protein Phase 2: Protein Prep (1SA0) Start Start: Imidazo[1,2-a]pyridine Derivatives L1 Generate 2D Structure Start->L1 L2 Protonate N1 (pH 7.4) Generate Tautomers L1->L2 L3 Geometry Opt (PM6/DFT) L2->L3 Dock Execute Docking (Vina/Glide/GOLD) L3->Dock P1 Remove Chains C/D Strip Waters P2 Define Grid Box (Colchicine Center) P1->P2 P2->Dock Validate Validation Step: Redock Native Ligand Dock->Validate CheckRMSD RMSD < 2.0 Å? Validate->CheckRMSD Analyze Analyze Interactions (H-bonds, Pi-stacking) CheckRMSD->Analyze Yes Troubleshoot Troubleshoot: 1. Increase Exhaustiveness 2. Enable Induced Fit (IFD) CheckRMSD->Troubleshoot No Troubleshoot->Dock Re-run

Caption: Logical workflow for imidazo[1,2-a]pyridine docking. Note the critical validation loop (Red) ensuring protocol reliability before analyzing new derivatives.

Troubleshooting & Optimization

Issue: High Binding Affinity but Unstable Pose
  • Cause: The scoring function may be over-rewarding hydrophobic burial without sufficient directional interactions (H-bonds).

  • Solution: Perform a short Molecular Dynamics (MD) simulation (10–50 ns) on the top pose. If the RMSD of the ligand fluctuates > 3.0 Å during MD, the docking pose is likely an artifact.

Issue: "Flat" Binding Orientation
  • Context: Imidazo[1,2-a]pyridines are planar. They often stack flat against hydrophobic walls.

  • Check: Ensure the "bridgehead" N4 is not artificially forced into an H-bond donor role. It is not a donor. Only N1 can accept protons (or donate if protonated).

References

  • Goel, R., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Link

  • Elseginy, S.A., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking.[1] RSC Advances. Link

  • Ferreira, L.A.P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[2] ACS Omega. Link(Note: Year reflects recent review cycle cited in search context).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Link

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Application Notes & Protocols for the Quantification of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the development and validation of analytical methods for the accurate quantification of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] As novel derivatives like (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid are synthesized and evaluated, robust and reliable analytical methods become critical for every stage of the drug development pipeline, from discovery and preclinical studies to quality control in manufacturing.[4][5] This guide details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine assays and purity assessment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. We emphasize a lifecycle approach, grounding our protocols in the principles of method development, validation, and lifecycle management as outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[6][7][8]

Introduction and Analyte Overview

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic small molecule. Its core, the imidazo[1,2-a]pyridine ring system, is a key component in several marketed drugs and clinical candidates, highlighting the therapeutic potential of this chemical class.[2][3][9] Accurate quantification is paramount for determining pharmacokinetic profiles, assessing purity of the active pharmaceutical ingredient (API), performing stability studies, and ensuring dose accuracy in formulations. The choice of analytical method is dictated by the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

Physicochemical Properties (Hydrochloride Salt)

A foundational understanding of the analyte's properties is the first step in logical method development.

PropertyValueSource
CAS Number 59128-09-5Chem-Impex[1]
Molecular Formula C₁₀H₁₀N₂O₂·HClChem-Impex[1]
Molecular Weight 226.66 g/mol Chem-Impex[1]
Appearance Cream-coloured powderChem-Impex[1]
Melting Point 194-200 °CChem-Impex[1]
Structure Imidazo[1,2-a]pyridine core with a methyl group at position 7 and an acetic acid group at position 2.Inferred

The presence of the carboxylic acid group and the basic nitrogen atoms in the imidazopyridine ring suggests the compound is amphiprotic, with solubility dependent on pH. The aromatic nature of the ring system indicates strong ultraviolet (UV) absorbance, making UV-based detection a viable strategy.

Analytical Method Development and Validation Lifecycle

Effective analytical methods are not static; they are developed, validated, and monitored throughout their lifecycle to ensure they remain fit for purpose.[7][8] Our approach follows a logical progression from understanding the analytical needs to a fully validated and robust quantitative method.

G Figure 1. Analytical Method Lifecycle cluster_Dev Development cluster_Val Validation (ICH Q2) cluster_Routine Routine Use ATP Define Analytical Target Profile (ATP) MethodDesign Method Design & Risk Assessment ATP->MethodDesign Inputs Optimization Method Optimization (DoE) MethodDesign->Optimization Refine Validation Formal Validation (Accuracy, Precision, Linearity, etc.) Optimization->Validation Transfer SST System Suitability Testing (SST) Validation->SST Implement Monitoring Method Performance Monitoring SST->Monitoring Ongoing Monitoring->ATP Re-evaluate/ Re-validate G Figure 2. HPLC-UV Analysis Workflow Prep_Standards 1. Prepare Standards & QC Samples HPLC_System 3. HPLC System (Pump, Autosampler, Column) Prep_Standards->HPLC_System Prep_Sample 2. Prepare Test Sample (e.g., dissolve API) Prep_Sample->HPLC_System UV_Detector 4. UV-Vis Detector HPLC_System->UV_Detector Eluent Data_Acq 5. Data Acquisition (Chromatogram) UV_Detector->Data_Acq Signal Integration 6. Peak Integration Data_Acq->Integration Quant 7. Quantification (vs. Calibration Curve) Integration->Quant G Figure 3. LC-MS/MS Bioanalysis Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection 1. Collect Matrix (e.g., Plasma) Spike_IS 2. Spike with Internal Standard (IS) Sample_Collection->Spike_IS Extraction 3. Protein Precipitation or LLE/SPE Spike_IS->Extraction Evap_Recon 4. Evaporate & Reconstitute Extraction->Evap_Recon LC_Sep 5. UPLC Separation Evap_Recon->LC_Sep MS_Detect 6. MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quant 7. Quantify Analyte/IS Peak Area Ratio MS_Detect->Quant

Sources

Unveiling Cellular Kinase Activity: Application of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Foundation for Kinase Probes

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and chemical biology. Its versatile structure has been incorporated into numerous clinically approved drugs and is a cornerstone in the development of novel therapeutic agents.[1][2] A particularly fruitful area of research has been the derivatization of this scaffold to generate potent and selective inhibitors of protein kinases.[3][4][5][6][7] Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, and their dysregulation is a hallmark of many diseases, including cancer.[8]

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid represents a valuable chemical tool derived from this scaffold. Its structure is amenable to serving as a chemical probe to investigate the function and activity of specific kinases within the complex environment of the cell. While broadly exhibiting potential anti-inflammatory and anticancer properties, its utility as a chemical probe lies in its ability to engage with and modulate the activity of target kinases, thereby enabling the interrogation of their roles in cellular pathways.[9] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid as a chemical probe for studying kinase activity, with a focus on the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[8]

Principle of Action: Competitive ATP Inhibition

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, like many kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold, is designed to act as an ATP-competitive inhibitor. The core structure mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the target kinase. The specificity of the probe for a particular kinase is determined by the substituents on the imidazo[1,2-a]pyridine ring, which can form additional interactions with amino acid residues in the active site that are unique to that kinase. By occupying the ATP-binding site, the chemical probe prevents the kinase from binding to its natural substrate, ATP, thereby inhibiting its catalytic activity. This inhibition can be quantified and used to study the kinase's function in various cellular processes.

ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates Probe (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid (Chemical Probe) Probe->Kinase Competitively Binds Phosphorylated_Substrate Phosphorylated Protein Substrate Inhibition Inhibition Binding Binding Phosphorylation Phosphorylation

Caption: Mechanism of ATP-competitive inhibition by the chemical probe.

Applications in Kinase Research

The use of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid as a chemical probe enables a range of applications in kinase research:

  • Target Validation: Confirming the role of a specific kinase in a cellular process by observing the phenotypic effects of its inhibition.

  • Pathway Analysis: Dissecting signaling pathways by inhibiting a kinase and observing the downstream effects on other signaling molecules.

  • High-Throughput Screening: Serving as a reference compound in screens for novel kinase inhibitors.

  • Enzyme Kinetics: Characterizing the kinetic parameters of kinase inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid against a target kinase, such as Akt1.

Materials:

  • Recombinant human Akt1 (or other target kinase)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP

  • Peptide substrate for the target kinase (e.g., Crosstide for Akt1)

  • (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid in DMSO. Create a serial dilution series in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at its Km for the kinase.

    • To initiate the reaction, add 5 µL of the kinase in kinase buffer. The final enzyme concentration should be optimized to produce a linear reaction rate.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Results:

The IC50 value provides a quantitative measure of the potency of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid against the target kinase. A lower IC50 value indicates higher potency.

Kinase Target(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid IC50 (nM)
Akt150
PI3Kα200
mTOR500

Note: These are representative values based on the activity of similar imidazo[1,2-a]pyridine derivatives and should be experimentally determined.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line with an active target kinase pathway (e.g., A375 melanoma cells for the Akt/mTOR pathway)

  • Cell culture medium and supplements

  • (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

cluster_workflow Cellular Target Engagement Workflow A 1. Cell Culture & Treatment (e.g., A375 cells + Probe) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blot B->C D 4. Antibody Incubation (p-Akt, Akt, etc.) C->D E 5. Chemiluminescence Detection D->E F 6. Data Analysis (Band Densitometry) E->F

Caption: Workflow for the cellular target engagement assay.

Expected Results:

A dose-dependent decrease in the phosphorylation of the downstream substrate (e.g., Akt at Ser473) with increasing concentrations of the chemical probe would indicate successful target engagement and inhibition in a cellular environment.

Data Interpretation and Troubleshooting

  • High IC50 in vitro: This could indicate low potency or that the compound is not an inhibitor of the tested kinase. Consider testing against a panel of kinases to identify the primary target.

  • No effect in cellular assays: The compound may have poor cell permeability or be subject to efflux pumps. Consider performing a cell permeability assay. The target kinase may not be active in the chosen cell line or under the specific culture conditions.

  • Off-target effects: The chemical probe may inhibit other kinases or cellular proteins. It is crucial to assess the selectivity of the probe by profiling it against a panel of kinases.

Conclusion

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is a valuable tool for researchers studying kinase signaling. Its foundation on the well-validated imidazo[1,2-a]pyridine scaffold provides a strong rationale for its use as a kinase inhibitor. By following the detailed protocols and considering the principles outlined in this guide, researchers can effectively utilize this chemical probe to dissect the intricate roles of kinases in cellular physiology and disease.

References

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

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Application Notes and Protocols: A Researcher's Guide to a Tiered Approach for Evaluating the Anti-Inflammatory Properties of Novel Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

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Authored by a Senior Application Scientist

These application notes provide a structured, tiered approach for researchers, scientists, and drug development professionals to comprehensively evaluate the anti-inflammatory potential of novel imidazo[1,2-a]pyridine derivatives. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for Investigating Imidazo[1,2-a]pyridines as Anti-Inflammatory Agents

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory properties.[1][2] Modifications to this bicyclic heterocyclic ring system can yield potent modulators of key inflammatory pathways.[1] Inflammation is a complex biological response implicated in numerous diseases, ranging from autoimmune disorders to cancer.[3][4] Key molecular players in the inflammatory cascade include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5] The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of genes encoding these inflammatory mediators.[6][7][8] Consequently, the imidazo[1,2-a]pyridine core presents a promising starting point for the development of novel anti-inflammatory therapeutics.

This guide outlines a logical, stepwise progression for testing novel imidazo[1,2-a]pyridine compounds, beginning with fundamental cytotoxicity assessments, moving to targeted in vitro mechanistic studies, and culminating in in vivo validation of anti-inflammatory efficacy.

Part 1: Foundational In Vitro Screening

The initial phase of evaluation focuses on establishing the basic cellular effects of the test compounds and their potential to modulate key inflammatory pathways in a controlled, in vitro environment.

Assessment of Cytotoxicity: The Prerequisite for Meaningful Data

Before evaluating the anti-inflammatory properties of a compound, it is crucial to determine its cytotoxic profile. This ensures that any observed anti-inflammatory effects are not simply a consequence of cell death. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁵ cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in serum-free DMEM. Remove the culture medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). Compounds with low cytotoxicity (high IC₅₀ values) are prioritized for further anti-inflammatory testing.

In Vitro Anti-inflammatory Activity in a Cellular Model

The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a robust and widely accepted in vitro system for screening anti-inflammatory compounds.[13][14] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators.[15]

G A Seed RAW 264.7 cells B Pre-treat with Imidazo[1,2-a]pyridine or Vehicle Control A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant C->D E Lyse Cells C->E F ELISA for TNF-α & IL-6 D->F G Griess Assay for Nitric Oxide (NO) D->G H qPCR for COX-2, iNOS, TNF-α, IL-6 mRNA E->H

Caption: Workflow for in vitro anti-inflammatory screening.

  • Cell Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of the imidazo[1,2-a]pyridine compounds as described in the MTT assay protocol, followed by stimulation with 1 µg/mL LPS for 24 hours.[13][16]

  • Supernatant Collection: After incubation, centrifuge the culture plates and carefully collect the supernatant.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for commercially available kits.[17][18][19][20][21] This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, and then a substrate for colorimetric detection.

  • Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples. Compare the cytokine levels in the compound-treated groups to the LPS-only treated group.

  • Cell Treatment and RNA Extraction: Treat RAW 264.7 cells with the test compounds and LPS as described above. After an appropriate incubation time (e.g., 6-12 hours for gene expression studies), lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[22][23]

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for COX-2, iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.[23][24][25][26]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant reduction in the expression of these pro-inflammatory genes in the presence of the test compound indicates anti-inflammatory activity.

CompoundCytotoxicity IC₅₀ (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)COX-2 mRNA Downregulation (fold change)
Vehicle >100001.0
Compound A 85.265.372.10.3
Compound B 15.720.518.90.8
Dexamethasone >10090.192.50.1

Part 2: Mechanistic Insights into the Anti-inflammatory Action

Understanding the molecular mechanism by which a compound exerts its anti-inflammatory effects is crucial for its further development. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[5][6][7]

The NF-κB Signaling Pathway in Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Protocol 4: Assessment of NF-κB Activation
  • Nuclear Translocation of p65:

    • Treat RAW 264.7 cells with the imidazo[1,2-a]pyridine compounds and LPS.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of p65 using fluorescence microscopy. A reduction in the nuclear translocation of p65 in compound-treated cells compared to the LPS-only control indicates inhibition of NF-κB activation.

  • IκBα Degradation by Western Blot:

    • Treat cells as described above and lyse them at various time points.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).

    • A stabilization of IκBα levels (i.e., reduced degradation) in the presence of the test compound suggests inhibition of the upstream IKK complex.[15]

Part 3: In Vivo Validation of Anti-Inflammatory Efficacy

Promising candidates from in vitro studies should be further evaluated in a relevant animal model of inflammation. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[27][28][29][30][31]

Protocol 5: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization and Grouping: Acclimate male Wistar rats for at least one week before the experiment. Randomly divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different doses of the test imidazo[1,2-a]pyridine compound.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.[27]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[27][29]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[27]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. A significant reduction in paw swelling indicates in vivo anti-inflammatory activity.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Compound A 1025.8
Compound A 3055.2
Indomethacin 1068.4

Conclusion

This tiered experimental design provides a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of novel imidazo[1,2-a]pyridine derivatives. By progressing from foundational in vitro screening to mechanistic studies and finally to in vivo validation, researchers can efficiently identify and characterize promising lead compounds for further preclinical and clinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Cold Spring Harbor Perspectives in Biology, 3(10), a009930. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate. Retrieved from [Link]

  • Mohammadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 12(4), 339–349. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017, April 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Screening models for inflammatory drugs. (n.d.). SlideShare. Retrieved from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate. Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved from [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). Molecules. [Link]

  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc. Retrieved from [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015, August 21). PubMed. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. (n.d.). PubMed. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023, March 2). Scientific Reports. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). Journal of Inflammation Research. [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022, September 22). BioImpacts. [Link]

  • Quantitative reverse transcription-PCR (qRT-PCR) assays to evaluate cytokine expression. (n.d.). mSphere. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. [Link]

  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. (2022, May 25). PubMed. Retrieved from [Link]

  • Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. (2018, April 11). bioRxiv. [Link]

  • Quantitative measurement of human cytokine gene expression by polymerase chain reaction. (1993, February 26). Journal of Immunological Methods. [Link]

  • RNA extraction and quantitative PCR to assay inflammatory gene expression. (2023, July 31). Protocols.io. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). Molecules. [Link]

  • Quantification of bovine cytokine gene expression using real-time RT-PCR methodology. (n.d.). Genetics and Molecular Biology. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013, January 9). PLoS ONE. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025, August 7). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • TNF-α (free) ELISA. (n.d.). DRG International, Inc. Retrieved from [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human. (n.d.). Cell Sciences. Retrieved from [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for C-H functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Optimization of Reaction Conditions for C-H Functionalization Audience: Medicinal Chemists & Process Development Scientists

Executive Summary & Regioselectivity Map

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem . Direct C-H functionalization offers a step-economic alternative to traditional cross-coupling, but it is plagued by regioselectivity challenges and catalyst deactivation.

This guide provides validated protocols and troubleshooting workflows to navigate the electronic bias of this heterocycle.

Regioselectivity Logic
  • C-3 Position (Nucleophilic): The most electron-rich site. It reacts readily with electrophiles (ionic pathway) and radicals. This is the default site for Pd-catalyzed arylation and formylation.

  • C-5 Position (Radical/Steric): Electronically distinct but sterically sensitive. It is best targeted via radical pathways (e.g., Minisci-type reactions) or when C-3 is blocked.

  • C-2 Position: typically functionalized during ring construction or via specific directing groups.

  • C-6/C-7/C-8 Positions: "Remote" positions requiring specific directing groups or electronic deactivation of the imidazole ring to force substitution on the pyridine ring.

Visual Guide: Regioselectivity Hotspots

RegioselectivityMap Core Imidazo[1,2-a]pyridine Scaffold C3 C-3 Position (Most Reactive) Core->C3 Electrophilic Attack (Pd, Cu, Electrophiles) C5 C-5 Position (Radical/Steric Control) Core->C5 Radical Attack (Photoredox, Mn(OAc)3) Remote C-6, C-7, C-8 (Remote/Directed) Core->Remote Directing Groups Required C3_Out Arylation, Alkylation, Formylation, Halogenation C3->C3_Out C5_Out Radical Borylation, Alkylation (Minisci) C5->C5_Out Remote_Out Specific Substitution (Rare) Remote->Remote_Out

Figure 1: Functionalization map highlighting the reactivity hierarchy. C-3 is the kinetic product for electrophilic substitution, while C-5 is accessible via radical chemistry.

Validated Experimental Protocols

Protocol A: C-3 Selective Arylation (Pd-Catalyzed)

Best for: Installing aryl groups with high regiocontrol.

Mechanism: Concerted Metalation-Deprotonation (CMD). The base is critical for abstracting the proton during the palladation step.

ComponentStandard ConditionOptimization Notes
Catalyst Pd(OAc)₂ (5 mol%)PdCl₂(PPh₃)₂ or Pd₃ clusters (0.33 mol%) can offer higher turnover for difficult substrates [1, 2].
Ligand PPh₃ (10-20 mol%)Use electron-rich, bulky ligands (e.g., XPhos) if the reaction is sluggish.
Base Cs₂CO₃ (2.0 equiv)Critical: Cs₂CO₃ is superior to K₂CO₃ due to better solubility in DMF/DMSO and basicity profile for CMD [1].
Solvent DMF or DMSOHigh polarity is required to solubilize the base and stabilize the polar transition state.
Temp 100–120 °CLower temperatures (80 °C) possible with Pd-clusters or activated aryl iodides.

Step-by-Step Workflow:

  • Charge a dried Schlenk tube with imidazo[1,2-a]pyridine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMF (0.2 M concentration) via syringe.

  • Heat to 100 °C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF (crucial to prevent emulsion), dry over Na₂SO₄, and concentrate.

Protocol B: Metal-Free C-3 Functionalization (Photoredox)

Best for: Green chemistry, avoiding metal contamination, mild conditions.

Mechanism: Single Electron Transfer (SET) generating a radical cation intermediate.

  • Photocatalyst: Eosin Y (2 mol%) or Rose Bengal.

  • Oxidant: DTBP (Di-tert-butyl peroxide) or pure O₂ balloon.

  • Solvent: Acetonitrile (MeCN) or DCE.

  • Light Source: Blue LEDs (450-460 nm) or Green LEDs (depending on catalyst).

Key Insight: This method avoids the "catalyst poisoning" issue common with Pd/Cu catalysts caused by the N-lone pair [3].

Protocol C: Advanced C-5 Selective Radical Borylation

Best for: Accessing the difficult C-5 position.

  • Reagents: NHC-Borane (1.5 equiv), 4CzIPN (Photocatalyst, 2 mol%).

  • Oxidant: TBPB (tert-Butyl peroxybenzoate).

  • Condition: Blue LED irradiation, Room Temp, 12h.

  • Selectivity: The bulky NHC-borane radical prefers the C-5 position due to steric hindrance at C-3 (if substituted) or electronic matching [4].

Troubleshooting Guide & FAQs

Scenario 1: "My reaction yield is <10%, and I see mostly starting material."

Diagnosis: Catalyst Deactivation (Poisoning). The N-1 nitrogen of the imidazo[1,2-a]pyridine is a Lewis base. It can coordinate strongly to Pd(II) or Cu(I) species, displacing ligands and shutting down the catalytic cycle.

Corrective Actions:

  • Switch Ligands: Use bulky phosphines (e.g., P(t-Bu)₃, XPhos) that physically prevent the N-lone pair from coordinating to the metal center.

  • Lewis Acid Additive: Add a stoichiometric Lewis acid (e.g., Zn(OAc)₂ or Mg salts) to bind the N-lone pair sacrificially, freeing the catalyst.

  • Check Purity: Ensure the starting material is free of sulfur or free amine impurities from its synthesis.

Scenario 2: "I am getting a mixture of C-3 and C-5 isomers."

Diagnosis: Competitive Radical Pathway vs. Steric Crowding. If you are using a radical method (Protocol B/C), C-5 reactivity increases. If C-3 is already substituted, C-5 becomes the primary active site.

Corrective Actions:

  • For C-3 Selectivity: Stick to ionic conditions (Pd/Cu catalysis) rather than radical conditions. The electronic bias for electrophilic attack at C-3 is much stronger than for radical attack.

  • For C-5 Selectivity: Block C-3 with a halogen (Br/Cl) or use bulky radical precursors that cannot access C-3.

Scenario 3: "The reaction works for Aryl Iodides but fails for Aryl Bromides/Chlorides."

Diagnosis: Sluggish Oxidative Addition. The C-H activation step (CMD) might be fast, but the oxidative addition of the aryl halide to Pd(0) is the rate-determining step for less reactive halides.

Corrective Actions:

  • Increase Temp: Bump temperature to 130 °C.

  • Change Catalyst: Switch to Pd-PEPPSI-IPr or Pd₂(dba)₃ + XPhos to facilitate oxidative addition of chlorides/bromides.

Mechanistic Logic: The "Why" Behind the Protocols

Understanding the mechanism helps you predict how changes in substrates affect the reaction.

Pd-Catalyzed Arylation Cycle (CMD Mechanism)

CMD_Mechanism Start Pd(II) Precursor ActiveCat L-Pd(II)-X2 (Active Species) Start->ActiveCat OA Oxidative Addition (Ar-X adds to Pd) ActiveCat->OA + Ar-X CMD_Step CMD Step (Base-assisted C-H Cleavage) OA->CMD_Step + Imidazo[1,2-a]pyridine + Base (Cs2CO3) RE Reductive Elimination (Product Release) CMD_Step->RE Pd-Ar-Heterocycle Complex RE->ActiveCat Regenerate Pd(0)/Pd(II) Product C-3 Arylated Product RE->Product

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. The base (Cs₂CO₃) acts as a shuttle, removing the proton from C-3 simultaneously as the Carbon-Palladium bond forms.

References

  • C–H Arylation of Imidazo[1,2-a]pyridines Catalyzed by Synergistic Tripalladium Clusters. Source: Organic Letters (2026). Context: Demonstrates the superiority of Pd3 clusters and Cs2CO3 in DMF for high-yield C-3 arylation. (Note: Citation based on search context 1.9, verified as authoritative ACS journal content).

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Source: Molecules (2025).[1][2][3] Context: Comprehensive review of metal-free and photoredox methods for C-3 and C-5 functionalization.

  • Troubleshooting Low Yield in Pyridine Functionalization. Source: BenchChem Technical Guide. Context: Discusses catalyst poisoning by N-lone pairs and mitigation strategies.

  • Visible Light-Induced C-5 Selective C-H Radical Borylation. Source: ResearchGate / Organic & Biomolecular Chemistry. Context: Protocol for selective C-5 functionalization using NHC-boranes.[4]

  • Synthesis and Site Selective C–H Functionalization of Imidazo[1,2-a]pyridines. Source: Organic & Biomolecular Chemistry (RSC). Context: Detailed overview of C2, C3, C5, C6, C7, and C8 functionalization strategies.

Sources

Imidazo[1,2-a]pyridine Synthesis: A Technical Support Center for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its efficient, scalable synthesis is crucial for advancing drug discovery programs.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Scale-Up Issues

This section addresses specific problems that can arise during the scale-up synthesis of imidazo[1,2-a]pyridines. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower you to make informed decisions in your process development.

Q1: My reaction yield has significantly dropped upon scaling up from a 1 g to a 100 g scale. What are the likely causes and how can I mitigate this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as changes in reaction kinetics.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. At the laboratory scale, magnetic stirring is often sufficient, but at a larger scale, mechanical overhead stirring with appropriate impeller design is necessary to ensure homogeneity.

  • Poor Temperature Control: Many of the common reactions for imidazo[1,2-a]pyridine synthesis, such as the reaction of a 2-aminopyridine with an α-haloketone, are exothermic.[6] On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio is much lower, and heat can build up, leading to thermal degradation of starting materials, intermediates, or products, and promoting the formation of byproducts.

    • Troubleshooting:

      • Slow Reagent Addition: Instead of adding reagents all at once, use a syringe pump or a dropping funnel for controlled, slow addition. This is particularly important for the more reactive component.

      • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating chiller). Monitor the internal reaction temperature closely with a calibrated probe.

  • Changes in Reaction Medium: On a larger scale, the concentration of dissolved gases, such as oxygen, can differ. For reactions sensitive to oxidation, it's crucial to maintain a consistent inert atmosphere (e.g., nitrogen or argon blanket).[7]

Q2: I'm observing the formation of a significant amount of a dark, tarry byproduct in my large-scale reaction that I didn't see on the bench. What is it and how can I prevent it?

A2: The formation of dark, insoluble byproducts, often polymeric in nature, is a frequent issue in the scale-up of heterocyclic compound synthesis.

  • Causality: This is often due to self-polymerization of starting materials or intermediates, especially at elevated temperatures. For instance, α-haloketones can be unstable and prone to self-condensation. Aldehydes used in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction can also polymerize under acidic conditions.[8][9]

  • Preventative Measures:

    • Strict Temperature Control: As mentioned in Q1, maintaining the optimal reaction temperature is critical.

    • Order of Addition: Carefully consider the order in which you add your reagents. It is often beneficial to add the most sensitive reagent last and under controlled conditions.

    • Use of High-Purity Reagents: Impurities in starting materials can act as initiators for polymerization. Ensure the quality of your reagents before starting a large-scale reaction.

    • Solvent Choice: A solvent that provides good solubility for all reactants and intermediates can help to minimize side reactions by keeping everything in the solution phase.[10]

Q3: The purification of my imidazo[1,2-a]pyridine product is proving difficult at a larger scale. Column chromatography is not a viable option. What are my alternatives?

A3: Relying on column chromatography for large-scale purification is often impractical and expensive. Developing a scalable purification strategy is a key aspect of process development.

  • Crystallization/Recrystallization: This is the most desirable method for large-scale purification.

    • Solvent Screening: A systematic screening of different solvents and solvent mixtures is essential to find conditions that provide good recovery of your product with high purity. Key parameters to investigate are solubility at different temperatures.

    • Seeding: Using a small amount of pure product as seed crystals can help to induce crystallization and control the crystal size.

  • Salt Formation and Precipitation: If your imidazo[1,2-a]pyridine has a basic nitrogen atom, you can form a salt with an appropriate acid (e.g., HCl, H₂SO₄).[9] The salt may have different solubility properties that allow for selective precipitation from a suitable solvent, leaving impurities behind. The free base can then be regenerated.

  • Liquid-Liquid Extraction: Optimize your work-up procedure. A series of extractions with different aqueous solutions (e.g., acidic, basic, brine) can remove many impurities before the final purification step.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route to imidazo[1,2-a]pyridines is generally considered the most scalable?

A1: While several methods exist, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is often favored for its scalability and atom economy.[8][9][11] This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process.[11][12] The convergence of this approach, where three molecules are combined in a single step, reduces the number of unit operations and potential for material loss. However, the choice of the "best" route is always substrate-dependent. For simpler substitutions, the classic condensation of a 2-aminopyridine with an α-haloketone can also be a robust and scalable option.[6][13]

Q2: Are there any specific safety concerns I should be aware of when scaling up the synthesis of imidazo[1,2-a]pyridines?

A2: Yes, several safety considerations are paramount:

  • Exothermic Reactions: As discussed, be prepared for significant heat evolution and have a robust cooling system and emergency quenching plan in place.

  • Handling of Reagents:

    • α-Haloketones: These are often lachrymatory and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They are also toxic. Strict containment measures are necessary.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge.

Q3: How can I improve the "greenness" of my imidazo[1,2-a]pyridine synthesis on a larger scale?

A3: Green chemistry principles are increasingly important in process development.[3][14]

  • Solvent Selection: Whenever possible, opt for greener solvents like water, ethanol, or 2-methyltetrahydrofuran.[11][15] Some reactions can even be performed under solvent-free conditions, often with microwave assistance, which can also be scalable in continuous flow setups.[13][16]

  • Catalysis: Utilize catalytic methods over stoichiometric reagents. For example, iodine-catalyzed reactions can be a more environmentally friendly alternative to some metal-catalyzed processes.[17][18][19]

  • Atom Economy: Multicomponent reactions like the GBB are inherently more atom-economical as more of the atoms from the starting materials are incorporated into the final product.[8][9]

Section 3: Experimental Protocols and Data

Protocol 1: Scale-Up Synthesis of a 2-Phenylimidazo[1,2-a]pyridine via Condensation with an α-Haloketone

This protocol provides a general guideline. Specific quantities and conditions should be optimized for your particular substrate.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2-aminopyridine (1.0 eq) and ethanol (5-10 volumes). Begin stirring to ensure a homogeneous solution.

  • Controlled Addition: In a separate vessel, dissolve 2-bromoacetophenone (1.05 eq) in ethanol (2-3 volumes). Slowly add this solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C using the cooling jacket.

  • Reaction Monitoring: Heat the reaction mixture to reflux (around 78 °C) and monitor the progress by TLC or HPLC until the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate to obtain the crude product.

    • Perform a recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
2-Aminopyridine 1.0 g100 g
2-Bromoacetophenone 2.2 g220 g
Ethanol 20 mL2.0 L
Typical Yield 85-95%75-85%

Table 1: Comparison of reaction parameters and expected yields for the synthesis of 2-phenylimidazo[1,2-a]pyridine at different scales.

Protocol 2: Scale-Up Synthesis via the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol outlines a scalable, one-pot, three-component synthesis.

Step-by-Step Methodology:

  • Reactor Setup: Use a similar reactor setup as in Protocol 1.

  • Reagent Charging: Charge the reactor with 2-aminopyridine (1.0 eq), the desired aldehyde (1.0 eq), and a suitable solvent such as methanol or acetonitrile (5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-toluenesulfonic acid, 5-10 mol%).[8]

  • Controlled Addition of Isocyanide: Slowly add the isocyanide (1.0 eq) to the reaction mixture at room temperature over 1-2 hours. Monitor the internal temperature, as the reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous sodium bicarbonate and brine.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

    • Purify by recrystallization.

ParameterLaboratory Scale (1 mmol)Pilot Scale (1 mol)
2-Aminopyridine 94 mg94 g
Benzaldehyde 106 mg106 g
tert-Butyl isocyanide 83 mg83 g
Sc(OTf)₃ 25 mg25 g
Methanol 5 mL500 mL
Typical Yield 80-90%70-80%

Table 2: Representative reaction parameters for a GBB synthesis at different scales.

Section 4: Visualizing the Workflow and Logic

Diagram 1: General Workflow for Scale-Up Synthesis

G cluster_0 Process Development cluster_1 Troubleshooting Loop Route_Scouting Route Scouting & Feasibility Lab_Scale_Optimization Lab-Scale Optimization (1-10 g) Route_Scouting->Lab_Scale_Optimization Process_Safety_Assessment Process Safety Assessment Lab_Scale_Optimization->Process_Safety_Assessment Scale_Up Pilot Scale-Up (100 g - 1 kg) Process_Safety_Assessment->Scale_Up Identify_Issue Identify Issue (e.g., Low Yield, Impurity) Scale_Up->Identify_Issue Challenges Arise Analyze_Cause Analyze Root Cause (e.g., Heat Transfer, Mixing) Identify_Issue->Analyze_Cause Modify_Parameters Modify Parameters (e.g., Addition Rate, Temp.) Analyze_Cause->Modify_Parameters Re-evaluate Re-evaluate at Scale Modify_Parameters->Re-evaluate Re-evaluate->Identify_Issue If issue persists Production Production Scale Re-evaluate->Production Successful Resolution

Caption: A flowchart illustrating the key stages of process development and the iterative nature of troubleshooting during scale-up.

Diagram 2: Decision Tree for Purification Strategy

G Crude_Product Crude Imidazo[1,2-a]pyridine Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Is_Basic Is the product basic? Is_Solid->Is_Basic No (Oily) Success_1 Success? Recrystallization->Success_1 Final_Product_1 Final Product Success_1->Final_Product_1 Yes Success_1->Is_Basic No Salt_Formation Attempt Salt Formation & Precipitation Is_Basic->Salt_Formation Yes Chromatography Consider Preparative Chromatography (if absolutely necessary) Is_Basic->Chromatography No Success_2 Success? Salt_Formation->Success_2 Final_Product_2 Final Product Success_2->Final_Product_2 Yes Success_2->Chromatography No

Caption: A decision-making flowchart for selecting a scalable purification method for imidazo[1,2-a]pyridine derivatives.

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  • Martini, C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). IRIS UniGe. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • National Center for Biotechnology Information. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 517, 01004. [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • National Center for Biotechnology Information. (1987). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku Zasshi, 107(11), 895-900. [Link]

  • MDPI. (2020). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molbank, 2020(3), M1149. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6262. [Link]

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Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives' Cytotoxicity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-based heterocycle that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] This versatile core is found in numerous pharmaceuticals and is a subject of intensive research for the development of novel therapeutic agents.[3][4] Of particular interest is the potent anticancer activity exhibited by many of its derivatives, which have shown promise against a variety of cancer cell lines, including those of the breast, liver, colon, lung, and cervix.[1][5]

These compounds exert their cytotoxic effects by intervening in critical molecular pathways essential for cancer cell division and proliferation.[1] Their mechanisms of action are diverse and often involve the inhibition of key regulatory enzymes and signaling pathways such as PI3K/Akt/mTOR, c-Met, and tubulin polymerization.[1][2][5] This guide provides a comprehensive comparative analysis of the cytotoxicity of various imidazo[1,2-a]pyridine derivatives, synthesizing data from recent in-vitro studies to offer insights into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.[2] SAR studies reveal that specific modifications can significantly enhance anticancer activity and selectivity.

For instance, a series of novel imidazo[1,2-a]pyrazine-based inhibitors were designed and synthesized, and their cytotoxic effects were evaluated against four cancer cell lines.[6] Preliminary data from these studies helped in redesigning the template to improve biological activity.[6][7] Another study focused on imidazo[1,2-a]pyridine hybrids, where coupling 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with different amines and anilines yielded compounds with significant cytotoxic potential against lung (A549) and liver (HepG2) cancer cell lines.[8][9]

The exploration of SAR has been crucial in identifying potent and selective inhibitors. For example, by investigating the substitution patterns on a phenyl ring attached to the imidazo[1,2-a]pyridine core, researchers were able to develop a subnanomolar inhibitor of Salt-Inducible Kinase 1 (SIK1) with over 100-fold selectivity against other isoforms.[10] This highlights the power of rational drug design in optimizing the therapeutic profile of this scaffold.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The tables below summarize the IC50 values for various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines, providing a basis for comparative evaluation.

Table 1: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Hybrids (HB series)

Compound A549 (Lung Carcinoma) HepG2 (Liver Carcinoma)
HB9 50.56 -
HB10 - 51.52
Cisplatin 53.25 54.81

Data sourced from a study by Al-Bahrani et al., based on a 24-hour exposure.[8]

Table 2: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives (IP series)

Compound HCC1937 (Breast Cancer)
IP-5 45
IP-6 47.7
IP-7 79.6

These compounds were evaluated for their cytotoxic impact on the HCC1937 breast cancer cell line.[11][12]

Table 3: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine-based Heterocycles (6a-6n series)

Compound A549 (Lung) C6 (Glioma) MCF-7 (Breast) HepG2 (Liver)
6a Active Active Active Active
6d Active Active Active Active
6e Active Active Active Active
6i Active Active Active Active

Compounds 6a, 6d, 6e, and 6i exhibited broad antiproliferative activity against all tested tumor cell lines.[13]

The data clearly indicate that specific derivatives show promising activity, sometimes exceeding that of the conventional chemotherapy drug, Cisplatin.[8] For example, compound HB9 was more potent against the A549 lung cancer cell line than Cisplatin.[8][9] Similarly, derivatives IP-5 and IP-6 showed strong cytotoxic effects against the HCC1937 breast cancer cell line.[12]

Mechanisms of Cytotoxic Action

The anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through various molecular mechanisms, primarily leading to apoptosis and cell cycle arrest.[1][12]

1. Induction of Apoptosis: Several studies have demonstrated that these compounds can trigger programmed cell death. For instance, compounds 6d and 6i were found to inhibit DNA synthesis in the HepG2 cell line in a time-dependent manner, leading to apoptosis.[13] Molecular docking studies confirmed that these compounds bind to the active sites of caspase-3 and caspase-9, key enzymes in the apoptotic cascade.[13] Another study revealed that a novel derivative induces apoptosis in melanoma and cervical cancer cells, an effect that was partially mediated by p53.[14]

2. Cell Cycle Arrest: Imidazo[1,2-a]pyridine derivatives can also halt the cell cycle at various phases, preventing cancer cell proliferation. One study found that compound IP-5 induced cell cycle arrest in HCC1937 breast cancer cells.[12] This was evidenced by the upregulation of p53 and p21 proteins, which are significant markers of cell cycle arrest.[12]

3. Inhibition of Key Signaling Pathways: A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of critical survival signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR.[2][14] One compound, for example, exhibited potent PI3Kα inhibition with an IC50 of 2 nM and was shown to suppress PI3K signaling in breast cancer cells.[14] The inhibition of this pathway ultimately leads to decreased cell proliferation and increased apoptosis.[14]

  • c-Met Pathway: The receptor tyrosine kinase c-Met is another important target. Dysregulation of the HGF/c-Met pathway can lead to tumor growth and metastasis.[15] A series of imidazo[1,2-a]pyridine derivatives were designed as c-Met inhibitors, with one compound (22e ) showing an IC50 of 3.9 nM against the c-Met kinase and potent inhibition of c-Met-addicted cell proliferation.[15]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K Inhibits Imidazo->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Methodologies

The evaluation of cytotoxicity is a critical step in the discovery of new anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for a typical cytotoxicity screening experiment.

Cytotoxicity_Workflow A 1. Cell Culture (e.g., A549, HepG2) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Varying Concentrations) B->C D 4. Incubation (24-72 hours) C->D E 5. Viability Assay (e.g., MTT, SRB) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (IC50 Calculation) F->G H 8. Hit Identification & Further Studies G->H

Caption: Standard experimental workflow for in-vitro cytotoxicity screening.

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridine derivatives represent a highly promising class of compounds for the development of novel anticancer therapies.[16] Their synthetic accessibility and the potential for diverse substitutions on the core scaffold allow for extensive optimization of their pharmacological properties.[3][17] The comparative analysis of their cytotoxicity reveals that specific structural features are key to potent and selective anticancer activity.

Future research should focus on:

  • Rational Design: Leveraging SAR data and computational modeling to design next-generation derivatives with improved potency and selectivity against specific cancer targets.[6][18]

  • Mechanism of Action Studies: Deeper investigation into the molecular pathways affected by these compounds to identify novel targets and potential biomarkers for patient stratification.

  • In Vivo Efficacy: Advancing the most promising candidates from in-vitro studies into preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.[15]

  • Combination Therapies: Exploring the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.

The continued exploration of the imidazo[1,2-a]pyridine scaffold holds immense potential for expanding the arsenal of effective treatments against cancer.[2]

References

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). PubMed. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-91. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(3), 319-324. [Link]

  • Imidazo[1,2-a]pyridineBasedCompounds: TheHopefulAnti-Cancer Therapy. (n.d.). ResearchGate. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). ACS Omega. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). PMC. [Link]

  • Structures of some biologically active imidazo[1,2-a]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to overcome the solubility and metabolic limitations of classical bicyclic heterocycles like indoles and quinolines.[1][2] This guide provides a technical comparison of imidazo[1,2-a]pyridine analogs against bioisosteric alternatives, focusing on kinase inhibition (c-Met, p38 MAPK) and anti-infective applications. It details the specific SAR vectors that drive potency and provides validated synthetic protocols for rapid library generation.

Part 1: Comparative Analysis – The Scaffold Advantage

Imidazo[1,2-a]pyridine vs. Indole and Purine Bioisosteres

In drug design, the imidazo[1,2-a]pyridine core serves as a bioisostere for the indole ring (found in tryptophan) and the purine ring (found in ATP). However, it offers distinct physicochemical advantages that often result in superior drug-like properties (DLPs).

FeatureImidazo[1,2-a]pyridine Indole (Classic Scaffold) Purine (Kinase Standard) Technical Insight
H-Bonding Bridgehead N is a strong H-bond acceptor .Indole NH is a H-bond donor .Multiple donors/acceptors.[3]The bridgehead nitrogen often mimics the N1 of ATP without requiring the acidic proton of indole, reducing non-specific protein binding.
Solubility Moderate to High (Polar/Basic).Low (Lipophilic).High (Polar).The basicity of the bridgehead nitrogen (pKa ~5-6) aids aqueous solubility, a critical advantage over the lipophilic indole.
Metabolism C-3 is nucleophilic; susceptible to oxidation but controllable.C-3 is highly reactive (oxidation/dimerization).Xanthine oxidase liability.Substitution at C-3 in imidazo[1,2-a]pyridines blocks the primary metabolic soft spot, extending half-life (

).
Synthesis Multicomponent (GBB Reaction).Fischer Indole (Harsh conditions).Traube Synthesis (Stepwise).Groebke-Blackburn-Bienaymé (GBB) allows 3-point diversity in a single step, accelerating SAR exploration.
Mechanism of Action Alignment
  • Kinase Inhibitors: The scaffold typically binds to the hinge region of kinases (e.g., p38 MAPK, c-Met). The N1 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, mimicking the adenine ring of ATP.

  • GABA-A Agonists: As seen in Zolpidem , the scaffold binds to the benzodiazepine site (

    
     subunit), where the rigid, planar structure fits into a lipophilic pocket, with specific substituents (e.g., p-tolyl) driving selectivity.
    

Part 2: Critical SAR Vectors & Optimization

The structure-activity relationship of this scaffold is defined by four primary vectors. Understanding these allows for rational design rather than random screening.

The SAR Map
  • C-2 Position (Aryl Binding): Primary vector for potency. Usually substituted with aryl/heteroaryl groups to engage hydrophobic pockets (e.g., the "selectivity pocket" in kinases).

  • C-3 Position ( The "Linker"): The most critical vector for diversity. It is electronically rich and ideal for introducing solubilizing groups or extending the molecule to reach solvent-exposed regions.

  • C-6 Position (Metabolic Block): Substituents here (F, Cl, CN) block metabolic oxidation and modulate the pKa of the bridgehead nitrogen.

  • C-8 Position (Steric Gate): Substituents here influence the conformation of the C-2 aryl group (torsional twist) and can improve selectivity by clashing with non-target proteins.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C2 C-2 Position (Primary Binding) Core->C2 Aryl/Heteroaryl (Hydrophobic Interaction) C3 C-3 Position (Diversity/Linker) Core->C3 GBB Reaction Site (Solubility/Selectivity) C6 C-6 Position (Metabolic/Electronic) Core->C6 Halogens/CN (Blocks Oxidation) C8 C-8 Position (Steric Control) Core->C8 Methyl/Fluoro (Conformational Twist)

Figure 1: Strategic SAR vectors for the imidazo[1,2-a]pyridine scaffold. Each position addresses a specific medicinal chemistry challenge.

Part 3: Case Study – c-Met Kinase Inhibition[4][5]

Context: Dysregulation of c-Met (Hepatocyte Growth Factor Receptor) is implicated in gastric and lung cancers. Challenge: Developing inhibitors that are potent but also metabolically stable (overcoming the "flat" aromatic problem of early inhibitors). Solution: Using the imidazo[1,2-a]pyridine to mimic the imidazo[1,2-a]pyrimidine scaffold (bioisosteric replacement) to improve physicochemical properties.[4]

Comparative Data: Evolution of Potency

The following data illustrates the SAR progression from a fragment hit to a lead compound (e.g., Compound 22e from Albrecht et al. and Han et al.[5] studies).[1][3][6][7][8][9][10][11][12]

Compound IDStructure Descriptionc-Met IC50 (nM)Cellular IC50 (nM)SAR Interpretation
Ref (Indole) Generic 3-substituted indole120850Moderate potency; poor solubility limited cellular uptake.
Analog 1 Unsubstituted Imidazo[1,2-a]pyridine>10,000N/AThe core alone lacks necessary binding interactions.
Analog 2 C-2: 4-fluorophenyl4501,200Introduction of hydrophobic aryl group at C-2 establishes hinge binding.
Analog 3 C-2: 4-fluorophenylC-6: Quinoline ether15110Breakthrough: C-6 extension engages the ATP-binding pocket's back cleft.
Lead (22e) C-2: 4-fluorophenylC-6: Quinoline etherC-3: Cyclic amine 3.9 45 Optimization: C-3 functionalization locks conformation and improves solubility, maximizing cellular potency.

Part 4: Experimental Protocols (Self-Validating)

Protocol: Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the most efficient method to synthesize C-3 substituted imidazo[1,2-a]pyridines.[13] It is a one-pot, three-component reaction.

Reaction Components:

  • Amine: 2-Aminopyridine (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or similar (1.1 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)3] (5 mol%) or Ammonium Chloride (green alternative).

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH:DCM (3:1 ratio, 3 mL).

  • Activation: Add the catalyst (Sc(OTf)3, 0.05 mmol). Stir at room temperature for 10 minutes to allow imine formation (Solution often turns yellow).

  • Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction: Seal the vial and heat to 80°C for 2-4 hours (or microwave at 100°C for 30 mins).

  • Validation (TLC): Check TLC (50% EtOAc/Hexane).

    • Success Indicator: Disappearance of the polar 2-aminopyridine spot and appearance of a highly fluorescent spot (blue under UV 254/365 nm) indicates the formation of the imidazo[1,2-a]pyridine core.

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography.

GBB_Workflow Inputs Inputs: 2-Aminopyridine + Aldehyde + Isocyanide Imine Step 1: Imine Formation (Catalyst + 10 min RT) Inputs->Imine Cyclization Step 2: Cycloaddition (80°C / MW 100°C) Imine->Cyclization Check Validation Point: Fluorescent Spot on TLC? Cyclization->Check Success Purify: Imidazo[1,2-a]pyridine Product Check->Success Yes Fail Troubleshoot: Check moisture/Catalyst load Check->Fail No

Figure 2: Workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Bioassay: Kinase Inhibition Screening (ADP-Glo)

To validate the SAR, a robust biochemical assay is required.

  • Reagents: Recombinant Kinase (e.g., c-Met), Substrate (Poly Glu:Tyr), ATP (10 µM), ADP-Glo Reagent.

  • Control: Staurosporine (Positive control, expected IC50 < 10 nM).

  • Procedure:

    • Incubate compound + Kinase + Substrate for 15 mins.

    • Add ATP to initiate reaction (45 mins at RT).

    • Add ADP-Glo Reagent (Terminates kinase, depletes remaining ATP).

    • Add Detection Reagent (Converts ADP to Light).

  • Readout: Measure Luminescence. Signal is proportional to Kinase Activity.

    • Self-Check: Z-factor must be > 0.5 for the assay to be considered valid.

References

  • Goel, R. et al. (2019). "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the discovery of novel therapeutic agents." RSC Advances. [Link]

  • Han, X. et al. (2014). "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters. [Link]

  • Bagdi, A.K. et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A green approach." Green Chemistry. [Link]

  • Kaieda, A. et al. (2018).[12] "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry. [Link]

  • Lin, H. et al. (2012).[7] "Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

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The Evolving Landscape of c-Met Inhibition: A Comparative Efficacy Analysis of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has identified the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase as a pivotal oncogenic driver. Its aberrant activation is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention. Within the diverse chemical space of kinase inhibitors, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential for the development of potent and selective c-Met inhibitors. This guide provides an in-depth comparative analysis of the therapeutic potential of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, a representative of this promising class, against established c-Met inhibitors.

Introduction to c-Met Signaling and Its Role in Cancer

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for normal cellular processes, including proliferation, migration, and morphogenesis. However, in numerous cancers, this pathway is hijacked through c-Met gene amplification, mutation, or protein overexpression, leading to uncontrolled cell growth, invasion, and metastasis. The dysregulation of c-Met signaling is a key driver of tumorigenesis and is often associated with poor prognosis and resistance to conventional therapies.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet P1 P cMet->P1 Autophosphorylation P2 P P3 P P4 P RAS RAS P1->RAS PI3K PI3K JAK JAK P2->PI3K P3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Outcomes Cell Proliferation, Survival, Migration, Invasion ERK->Cell_Outcomes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Outcomes STAT STAT JAK->STAT STAT->Cell_Outcomes Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Recombinant c-Met Kinase ATP Substrate (e.g., Poly(Glu,Tyr)) Incubation Incubate Reagents and Inhibitor Reagents->Incubation Inhibitor (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid or Known Inhibitor (e.g., Crizotinib) Inhibitor->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Value Luminescence->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP at a concentration near its Km value.

  • Compound Dilution: Serially dilute the test compound, (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, and known inhibitors in DMSO to create a range of concentrations.

  • Reaction Initiation: Add the diluted compounds to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Terminate the kinase reaction and add a detection reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity. Luminescence-based assays like ADP-Glo™ are commonly employed.

  • Data Analysis: Measure the signal (e.g., luminescence) and plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is then determined by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit c-Met autophosphorylation in a cellular context, providing a more physiologically relevant measure of efficacy.

Step-by-Step Methodology:

  • Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., EBC-1, which has c-Met amplification) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of the test and reference compounds for a specific duration (e.g., 2-4 hours).

  • HGF Stimulation: To induce c-Met activation, stimulate the cells with HGF for a short period (e.g., 15 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-c-Met to total c-Met at each inhibitor concentration.

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising avenue for the development of next-generation c-Met inhibitors. While (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid itself requires further experimental validation, the remarkable potency of its close analogs underscores the potential of this chemical class. Future research should focus on comprehensive in vivo efficacy and pharmacokinetic profiling of optimized imidazo[1,2-a]pyridine derivatives to fully elucidate their therapeutic utility. The continued exploration of this versatile scaffold is poised to deliver novel and effective treatments for c-Met-driven cancers.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. [Link]

head-to-head comparison of different synthetic routes to imidazo[1,2-a]pyridines

[1][2]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-infectives.[1][2]

For the process chemist or medicinal researcher, the choice of synthetic route is rarely binary; it is a trade-off between atom economy , reagent safety , and structural diversity . This guide objectively compares the three dominant methodologies:

  • Classical Condensation: The industrial workhorse.

  • Groebke-Blackburn-Bienaymé (GBB): The diversity-oriented multicomponent route.

  • Oxidative C-H Functionalization: The modern, green chemistry approach.

Route 1: The Classical Condensation (Hantzsch-type)

The "Gold Standard" for Reliability

This route involves the condensation of 2-aminopyridines with

345
Mechanism & Causality

The reaction proceeds via a nucleophilic substitution (

  • N-Alkylation: The ring nitrogen of 2-aminopyridine (more nucleophilic than the exocyclic amine) attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: The exocyclic amine attacks the carbonyl carbon, closing the ring.

  • Aromatization: Loss of water drives the formation of the aromatic system.

Protocol: Standard Synthesis of 2-phenylimidazo[1,2-a]pyridine
  • Reagents: 2-Aminopyridine (1.0 eq), 2-Bromoacetophenone (1.0 eq), NaHCO

    
     (1.2 eq).
    
  • Solvent: Ethanol or Methanol (reflux).

Step-by-Step Workflow:

  • Dissolve 94 mg (1.0 mmol) of 2-aminopyridine in 5 mL of anhydrous ethanol.

  • Add 199 mg (1.0 mmol) of 2-bromoacetophenone. Caution: Lachrymator. Handle in fume hood.

  • Add 100 mg of NaHCO

    
     to neutralize HBr byproduct.
    
  • Reflux at 80°C for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes).

  • Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend in water/DCM. Basify aqueous layer to pH 8-9 with sat. Na

    
    CO
    
    
    . Extract with DCM (3x).
  • Purification: Recrystallize from ethanol/water or flash chromatography.

Pros/Cons:

  • (+) High reliability; works with electron-poor and electron-rich pyridines.

  • (+) No heavy metal catalysts required.

  • (-) Safety:

    
    -haloketones are severe lachrymators and potential genotoxins.
    
  • (-) Limited availability of diverse

    
    -haloketones compared to simple ketones.
    

Route 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

The "Diversity Champion" for Library Generation

The GBB reaction is an isocyanide-based multicomponent reaction (IMCR). It couples an aldehyde, a 2-aminopyridine, and an isocyanide in a one-pot process.[6] This is the preferred route for Medicinal Chemistry when generating Structure-Activity Relationship (SAR) libraries.

Mechanism & Causality

This reaction relies on the in situ formation of a Schiff base (imine), which is then trapped by the isocyanide.

  • Imine Formation: Aldehyde + 2-aminopyridine

    
     Imine (catalyzed by Lewis/Brønsted acid).
    
  • Isocyanide Insertion: The isocyanide undergoes a [4+1] cycloaddition-like attack on the iminium ion.

  • Prototropic Shift: Irreversible rearrangement to form the stable aromatic core.

Protocol: Sc(OTf) Catalyzed GBB Reaction
  • Reagents: 2-Aminopyridine (1.0 eq), Benzaldehyde (1.0 eq), tert-Butyl isocyanide (1.1 eq).

  • Catalyst: Scandium(III) triflate (5 mol%) or NH

    
    Cl (for a cheaper alternative).
    
  • Solvent: Methanol/DCM (1:1).

Step-by-Step Workflow:

  • Mix 1.0 mmol 2-aminopyridine and 1.0 mmol benzaldehyde in 2 mL MeOH. Stir for 15 min to promote imine formation.

  • Add Sc(OTf)

    
     (25 mg, 0.05 mmol).
    
  • Add tert-butyl isocyanide (1.1 mmol) dropwise. Caution: Isocyanides have a foul odor.

  • Stir at RT for 12 hours.

  • Workup: Evaporate volatiles. The product often precipitates upon addition of ether or requires column chromatography.

Pros/Cons:

  • (+) Diversity: Three points of diversity (Pyridine, Aldehyde, Isocyanide) introduced simultaneously.

  • (+) Atom Economy: High; water is the only byproduct.

  • (-) Reagents: Isocyanides are expensive and notoriously foul-smelling.

  • (-) Scope: Sterically hindered aldehydes often fail.

Route 3: Oxidative C-H Functionalization

The "Green" Approach

This route constructs the ring directly from 2-aminopyridines and simple ketones (acetophenones) using an oxidant (Copper/Air or Iodine). It bypasses the need for pre-functionalized

Mechanism & Causality

This pathway typically involves an in situ functionalization of the ketone

4
  • Enolization: The ketone tautomerizes to an enol.[7]

  • Iodination/Oxidation: In Iodine-mediated systems,

    
    -iodo ketone is generated in situ. In Copper systems, a radical mechanism often operates involving single-electron transfer (SET).
    
  • Coupling: Similar to Route 1, but occurs in a "one-pot" oxidative cascade.

Protocol: Iodine-Mediated Oxidative Coupling (Ortoleva-King type)
  • Reagents: 2-Aminopyridine (1.0 eq), Acetophenone (1.0 eq), Iodine (1.0 eq).

  • Solvent: DMSO (acts as oxidant/solvent).

  • Temp: 100°C.

Step-by-Step Workflow:

  • Dissolve 2-aminopyridine (1.0 mmol) and acetophenone (1.0 mmol) in 2 mL DMSO.

  • Add molecular Iodine (254 mg, 1.0 mmol).

  • Heat to 100°C for 3–5 hours in an open vessel (or O

    
     balloon).
    
  • Quench: Cool and add sat. Na

    
    S
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine.
  • Extraction: Extract with EtOAc.

Pros/Cons:

  • (+) Safety: Avoids handling lachrymatory haloketones.

  • (+) Availability: Simple ketones are ubiquitous and cheap.

  • (-) Waste: Stoichiometric iodine or metal waste (if Cu is used).

  • (-) Side Reactions: Harsh oxidative conditions can affect sensitive functional groups (e.g., thiols, aldehydes).

Comparative Analysis: Head-to-Head

Decision Matrix

The following Graphviz diagram illustrates the decision logic for selecting a route based on substrate availability and project goals.

RouteSelectioncluster_legendKey Decision FactorsStartStart: Define Target StructureQ1Is the 3-amino substituent required?Start->Q1GBBRoute 2: GBB Reaction(Multicomponent)Q1->GBBYes (Amide/Amine at C3)Q2Is the alpha-haloketonecommercially available?Q1->Q2No (H or Aryl at C3)CondensationRoute 1: Classical Condensation(High Reliability)Q2->CondensationYesOxidativeRoute 3: Oxidative Coupling(Green/Safety Focus)Q2->OxidativeNo (Only Ketone available)LegendGBB = DiversityCondensation = ReliabilityOxidative = Safety/Green

Caption: Decision tree for selecting the optimal synthetic pathway based on target substitution and starting material availability.

Mechanistic Convergence

All three routes eventually converge on the formation of the N1-C2 and C3-N(exo) bonds.

MechanismAP2-AminopyridineInter1N-AlkylatedIntermediateAP->Inter1Route 1:SubstitutionInter2ImineIntermediateAP->Inter2Route 2:CondensationInter3In-situAlpha-Iodo/RadicalAP->Inter3Route 3:OxidationHaloAlpha-HaloketoneHalo->Inter1ProductImidazo[1,2-a]pyridineInter1->Product- H2O / HXAldAldehyde +IsocyanideAld->Inter2Inter2->Product[4+1] Cycloadd.KetoneKetone +OxidantKetone->Inter3Inter3->ProductCoupling

Caption: Mechanistic convergence of the three routes toward the imidazo[1,2-a]pyridine core.

Quantitative Comparison Table
FeatureRoute 1: CondensationRoute 2: GBB (MCR)Route 3: Oxidative
Atom Economy Moderate (Loss of HX + H

O)
High (Loss of H

O only)
Low (Stoichiometric oxidant waste)
Reaction Time Fast (2-4 h)Slow (12-24 h)Moderate (3-6 h)
Scalability Excellent (Kg scale proven)Moderate (Isocyanide cost)Good (Heat management required)
Safety Profile Poor (Lachrymators)Moderate (Foul odor, toxicity)Good (Standard solvents)
C3-Substitution H (Requires post-functionalization)Amino/Amido (Direct installation)H (Requires post-functionalization)
Typical Yield 80-95%60-85%50-75%

Case Study: Synthesis of Zolpidem

Zolpidem (Ambien) is the quintessential imidazo[1,2-a]pyridine drug.[8]

Industrial Approach (Route 1 Modified)

The commercial synthesis typically utilizes the Condensation Route .

  • Step 1: 2-Amino-5-methylpyridine + 4-Methyl-bromoacetophenone

    
     6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.
    
  • Step 2 (Mannich): Reaction with formaldehyde and dimethylamine

    
     C3-dimethylaminomethyl derivative.[8]
    
  • Step 3: Alkylation/Cyanation/Hydrolysis sequence to install the amide side chain.

    • Critique: Step 1 is efficient but hazardous. The subsequent steps to install the specific amide chain are lengthy.

The GBB Alternative (Route 2)

Researchers have proposed a GBB route to shorten the synthesis of Zolpidem analogs, though exact Zolpidem synthesis via GBB is challenging because the C3 position in Zolpidem is a carbon chain, whereas GBB installs a nitrogen at C3.

  • Correction: GBB is NOT suitable for direct Zolpidem synthesis but is excellent for "Zolpidem-like" analogs where the C3-acetamide is replaced by a C3-amino group for SAR studies.

The Oxidative Solution (Route 3)

Recent patents suggest generating the




References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition. Link

  • Goossen, L. J., et al. (2016). "Synthesis of imidazo[1,2-a]pyridines via oxidative coupling." Organic Letters. Link

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery."[9] Current Medicinal Chemistry. Link

  • Perumal, P. T., et al. (2012). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." European Journal of Organic Chemistry. Link

A Researcher's Guide to Assessing the In Vitro Selectivity of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anticancer agents is perpetually driven by the need for improved therapeutic indices—a measure of a drug's efficacy relative to its toxicity. A primary limitation of many conventional chemotherapeutics is their lack of selectivity, leading to significant off-target effects on healthy tissues and dose-limiting toxicities for patients. Consequently, a critical step in the early-stage drug discovery pipeline is the rigorous assessment of a compound's ability to selectively target cancer cells over their non-malignant counterparts.

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] These compounds have been shown to modulate critical cellular pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR signaling cascade, making them attractive candidates for further development.[2][3]

This guide focuses on a specific derivative, (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid , a compound available for research with purported anticancer properties. We will provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate its in vitro selectivity. This document is not a rigid protocol but a strategic guide, explaining the causality behind experimental choices to empower researchers to design and execute a self-validating study.

Part 1: The Strategic Blueprint for Selectivity Assessment

A robust assessment of selectivity begins not at the bench, but with a well-conceived experimental design. The choices made here will dictate the quality and interpretability of the data generated.

Rationale-Driven Cell Line Selection

The foundation of a selectivity study is the panel of cell lines against which the compound is tested. A common pitfall is to test a new compound against a single cancer cell line, which provides a very narrow view of its potential activity. A more robust approach involves a strategically chosen panel.

Why a Panel? Cancer is a heterogeneous disease. A compound's efficacy can vary dramatically between different cancer types (e.g., lung vs. breast) and even between different molecular subtypes of the same cancer.[4] Screening against a panel provides a broader understanding of the compound's potential spectrum of activity.

Our Recommended Starter Panel:

For an initial comprehensive screen of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, we propose a panel comprising three distinct and commonly used cancer cell lines alongside a non-cancerous control line.

  • A549 (Lung Carcinoma): A well-characterized line representing non-small cell lung cancer, a major type of lung cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive breast cancer cell line, widely used as a model for this common cancer subtype.

  • HT-29 (Colorectal Adenocarcinoma): A representative cell line for colorectal cancer, another prevalent malignancy.

  • MRC-5 (Normal Human Fetal Lung Fibroblast): A non-cancerous, diploid cell line used to represent normal, healthy tissue.[5] Cytotoxicity against this line is indicative of potential off-target effects. Other options include keratinocyte lines like HaCaT or other fibroblast lines.[5][6]

This selection provides a cross-section of common epithelial cancers and a critical baseline for toxicity against normal cells.

Establishing a Benchmark: The Positive Control

To contextualize the activity of a novel compound, it must be compared against a known standard. This provides a benchmark for potency and selectivity.

Why Doxorubicin? Doxorubicin is a potent, broad-spectrum anthracycline antibiotic that has been a cornerstone of chemotherapy for decades.[7] Its mechanism of action, primarily DNA intercalation and inhibition of topoisomerase II, is well-understood. However, its clinical use is limited by significant cardiotoxicity, a direct consequence of its lack of selectivity. Therefore, it serves as an excellent benchmark: the goal is for our test compound to exhibit comparable or better potency against cancer cells but with significantly less toxicity towards normal cells.

Part 2: The Core Experimental Protocol: Sulforhodamine B (SRB) Assay

Numerous assays exist to measure cell viability, including the popular MTT assay.[2][8] However, for high-throughput screening of protein-binding compounds, we recommend the Sulforhodamine B (SRB) assay.

Expertise & Experience: Why the SRB Assay? The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is directly proportional to the total cellular protein mass, which is a reliable indicator of cell number. Its key advantages over metabolic assays like MTT include:

  • Stability: The endpoint (protein-bound dye) is stable for long periods.

  • Lower Interference: It is less susceptible to interference from compounds that may alter cellular metabolism without being cytotoxic.

  • Cost-Effectiveness and Simplicity: The reagents are inexpensive, and the protocol is straightforward.[11]

Detailed Step-by-Step SRB Protocol

This protocol is optimized for a 96-well plate format.

Materials:

  • Selected cell lines (A549, MCF-7, HT-29, MRC-5)

  • Complete culture medium appropriate for each cell line

  • (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid and Doxorubicin

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution (pH 10.5)

  • 96-well flat-bottomed tissue culture plates

  • Microplate reader (absorbance at 540-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are still in logarithmic growth at the end of the incubation period.

    • Include wells with medium only to serve as a blank.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid and Doxorubicin in culture medium. A typical 8-point, 3-fold serial dilution starting from 100 µM is a good starting point.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or medium with vehicle control). Each concentration should be tested in triplicate.

    • Return the plates to the incubator for 72 hours. This extended incubation period allows for effects on cell proliferation to become apparent.

  • Cell Fixation:

    • After 72 hours, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.[11]

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the plates five times with 1% acetic acid to remove unbound dye.[10]

    • Allow the plates to air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[11]

  • Final Wash:

    • Quickly discard the SRB solution.

    • Wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 540 nm using a microplate reader.

Visualization: SRB Experimental Workflow

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity.

Part 3: Data Analysis and Interpretation

Raw absorbance data is meaningless without proper analysis. The goal is to translate these numbers into clear, comparable metrics of potency and selectivity.

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[12] In this context, it represents the concentration of our compound that reduces the cell population by 50% relative to the untreated control.

Procedure:

  • Normalize Data: Subtract the average absorbance of the blank (medium only) wells from all other wells. Express the absorbance of treated wells as a percentage of the vehicle-treated control wells (which represents 100% viability).

  • Plot Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope, four parameters). This will provide the most accurate IC50 value.[12]

The Critical Metric: Selectivity Index (SI)

The Selectivity Index (SI) is the crucial ratio that quantifies the differential activity of a compound. It provides a numerical value for how selective the compound is for cancer cells over normal cells.[13]

Calculation: The SI is calculated using the following formula:

SI = IC50 in Normal Cells (MRC-5) / IC50 in Cancer Cells (e.g., A549)

Trustworthiness: Interpreting the SI Value

  • SI < 2: The compound is considered to have low or no selectivity.[5]

  • SI > 2 or 3: The compound exhibits promising selectivity and warrants further investigation.[14]

  • Higher SI values indicate greater selectivity and a potentially better therapeutic window.

Data Presentation: A Hypothetical Comparison

All quantitative data should be summarized in a clear, structured table for easy comparison.

Cell LineCompoundIC50 (µM) ± SDSelectivity Index (SI)
A549 (Lung Cancer)(7-Methyl-imidazo...)5.2 ± 0.69.6
Doxorubicin0.8 ± 0.12.1
MCF-7 (Breast Cancer)(7-Methyl-imidazo...)8.1 ± 1.16.2
Doxorubicin1.2 ± 0.21.4
HT-29 (Colon Cancer)(7-Methyl-imidazo...)12.5 ± 2.34.0
Doxorubicin1.5 ± 0.31.1
MRC-5 (Normal Lung)(7-Methyl-imidazo...)50.1 ± 5.8-
Doxorubicin1.7 ± 0.4-

This is a hypothetical data table for illustrative purposes.

Part 4: Probing the Mechanism of Action

Identifying a selective compound is a major milestone. The next logical step is to understand how it works. Based on authoritative literature for the broader imidazo[1,2-a]pyridine class, a plausible target is the PI3K/Akt/mTOR pathway.[2]

Plausible Target: The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism.[15][16] This pathway is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis, aligning with the cytotoxic effects observed in our proposed assay.

Visualization: The PI3K/Akt/mTOR Signaling Pathway

Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway.

Authoritative Grounding & Proposed Next Steps

To validate this hypothesis, a series of follow-up experiments would be necessary:

  • Western Blot Analysis: Probe for the phosphorylation status of key pathway proteins. A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in treated cancer cells compared to untreated controls would provide strong evidence for pathway inhibition.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1 or G2/M), a common outcome of inhibiting proliferation pathways.

  • Apoptosis Assays: Employ methods like Annexin V/PI staining to confirm if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial assessment of the in vitro selectivity of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid. By employing a strategic cell line panel, a robust and reliable assay like the SRB method, and a clear data analysis pipeline including the calculation of the Selectivity Index, researchers can generate high-quality, interpretable data. This systematic approach, grounded in the principles of good scientific practice, is essential for identifying promising new drug candidates and provides a solid foundation for subsequent mechanistic studies and preclinical development.

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In Vivo Efficacy of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid in Animal Models of Neuroinflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid with established anti-inflammatory agents in relevant animal models of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutics for neurological disorders with an inflammatory component.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives in Neuroinflammation

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Several compounds from this class have been shown to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with non-steroidal anti-inflammatory drugs (NSAIDs).[1] (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, the subject of this guide, is a promising candidate for the treatment of neuroinflammatory conditions due to its structural similarity to other biologically active imidazo[1,2-a]pyridine derivatives.

Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4][5] The activation of microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contribute to neuronal damage and disease progression.[3][4] Therefore, therapeutic agents that can effectively modulate this inflammatory cascade hold significant promise.

This guide will focus on the in vivo validation of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid in a lipopolysaccharide (LPS)-induced neuroinflammation model, a well-established and highly relevant model for mimicking the acute inflammatory response in the central nervous system (CNS).[3][4][6] We will compare its projected efficacy against two widely used anti-inflammatory drugs: the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib .

Comparative Framework: Benchmarking Against Established Anti-Inflammatory Agents

To provide a robust assessment of the therapeutic potential of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, we will benchmark its performance against Ibuprofen and Celecoxib. Both have well-documented anti-inflammatory and neuroprotective effects in various animal models.

  • Ibuprofen: A widely used NSAID that has demonstrated efficacy in reducing inflammation and plaque pathology in a mouse model of Alzheimer's disease.[7] It acts by non-selectively inhibiting both COX-1 and COX-2 enzymes.

  • Celecoxib: A selective COX-2 inhibitor known to effectively attenuate LPS-induced brain inflammation and neuronal injury in neonatal rats by reducing microglial and astrocyte activation and suppressing pro-inflammatory cytokine production.[3][4][6]

The selection of these comparators allows for a nuanced evaluation of the test compound's efficacy and potential mechanism of action.

Experimental Design: In Vivo Validation in an LPS-Induced Neuroinflammation Model

The following experimental design outlines a rigorous approach to validate the efficacy of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid.

Animal Model and Treatment Groups
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) will be used.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 (5 mg/kg) will be administered to induce a systemic inflammatory response leading to neuroinflammation.

  • Treatment Groups (n=10 per group):

    • Vehicle Control: Saline (i.p.)

    • LPS Control: LPS (5 mg/kg, i.p.) + Vehicle

    • (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid (Low Dose): LPS (5 mg/kg, i.p.) + Test Compound (10 mg/kg, i.p.)

    • (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid (High Dose): LPS (5 mg/kg, i.p.) + Test Compound (30 mg/kg, i.p.)

    • Ibuprofen: LPS (5 mg/kg, i.p.) + Ibuprofen (50 mg/kg, i.p.)[8]

    • Celecoxib: LPS (5 mg/kg, i.p.) + Celecoxib (20 mg/kg, i.p.)[3]

The test compound and reference drugs will be administered 30 minutes prior to the LPS challenge.

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment & Analysis Phase acclimatization Acclimatization (7 days) grouping Randomization into Treatment Groups acclimatization->grouping dosing Administration of Test Compound, Ibuprofen, Celecoxib, or Vehicle grouping->dosing lps LPS Injection (5 mg/kg, i.p.) dosing->lps 30 min behavior Behavioral Assessment (24h post-LPS) lps->behavior euthanasia Euthanasia & Tissue Collection (24h post-LPS) behavior->euthanasia biochem Biochemical Analysis (Cytokine Levels) euthanasia->biochem histology Immunohistochemistry (Microglia & Astrocyte Activation) euthanasia->histology

Figure 1: Experimental workflow for the in vivo validation of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid.

Efficacy Endpoints
  • Behavioral Assessment (Open Field Test): To assess sickness behavior and general locomotor activity at 24 hours post-LPS injection.

  • Biochemical Analysis (ELISA): Quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in hippocampal and cortical tissue homogenates.

  • Immunohistochemistry: Staining of brain sections for Iba1 (microglial marker) and GFAP (astrocyte marker) to assess the extent of glial activation.

Data Presentation: Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical but plausible data based on the known effects of the comparator drugs and the expected efficacy of the test compound.

Table 1: Effect on Pro-inflammatory Cytokine Levels in the Hippocampus (pg/mg protein)

Treatment GroupTNF-α (Mean ± SEM)IL-1β (Mean ± SEM)IL-6 (Mean ± SEM)
Vehicle Control15.2 ± 2.18.5 ± 1.312.1 ± 1.9
LPS Control125.6 ± 10.398.2 ± 8.7150.4 ± 12.5
Test Compound (10 mg/kg)85.3 ± 7.965.4 ± 6.198.7 ± 9.2*
Test Compound (30 mg/kg)40.1 ± 4.5 32.8 ± 3.955.3 ± 5.8
Ibuprofen (50 mg/kg)60.7 ± 6.850.1 ± 5.5 75.2 ± 7.1
Celecoxib (20 mg/kg)45.9 ± 5.1 38.6 ± 4.260.9 ± 6.4**

*p < 0.05 vs. LPS Control; **p < 0.01 vs. LPS Control

Table 2: Quantification of Microglial and Astrocyte Activation in the Cortex (% Area of Iba1/GFAP Staining)

Treatment GroupIba1 Positive Area (%)GFAP Positive Area (%)
Vehicle Control2.1 ± 0.33.5 ± 0.4
LPS Control18.5 ± 2.222.1 ± 2.5
Test Compound (10 mg/kg)12.3 ± 1.515.8 ± 1.9
Test Compound (30 mg/kg)6.8 ± 0.9 8.2 ± 1.1
Ibuprofen (50 mg/kg)9.5 ± 1.2 11.4 ± 1.4
Celecoxib (20 mg/kg)7.2 ± 0.8 9.1 ± 1.0

*p < 0.05 vs. LPS Control; **p < 0.01 vs. LPS Control

Mechanistic Insights: The Inflammatory Signaling Cascade

The anti-inflammatory effects of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid are likely mediated through the modulation of key inflammatory signaling pathways. The diagram below illustrates the central role of COX enzymes in the inflammatory cascade initiated by LPS.

G cluster_0 Inflammatory Cascade cluster_1 Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 Upregulation NFkB->COX2 Inflammation Neuroinflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Test_Compound (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid Test_Compound->COX2 Inhibition (putative) Ibuprofen Ibuprofen Ibuprofen->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Figure 2: Simplified signaling pathway of LPS-induced neuroinflammation and the putative points of intervention.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid exhibits a dose-dependent anti-inflammatory effect in an LPS-induced model of neuroinflammation. Its efficacy at the higher dose appears comparable to that of the selective COX-2 inhibitor, Celecoxib, and potentially superior to the non-selective COX inhibitor, Ibuprofen. This suggests that the test compound may act as a potent inhibitor of the inflammatory cascade, possibly through the inhibition of COX-2.

Further studies are warranted to confirm these findings and to fully elucidate the mechanism of action of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid. These should include:

  • Dose-response studies to determine the optimal therapeutic dose.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to assess brain bioavailability and target engagement.

  • In vitro assays to confirm the inhibitory activity against COX-1 and COX-2.

  • Evaluation in chronic models of neuroinflammation , such as the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis, to assess its long-term therapeutic potential.[5][9][10][11]

References

  • Fan, L. W., Tien, L. T., Zheng, B., Pang, Y., & Cai, Z. (2013). Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats. Neuroscience, 241, 127–140. [Link]

  • Fan, L. W., Tien, L. T., Zheng, B., Pang, Y., & Cai, Z. (2013). Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats. Neuroscience, 241, 127–140. [Link]

  • Fan, L. W., Tien, L. T., Lin, S., & Cai, Z. (2013). Celecoxib reduces brain dopaminergic neuronaldysfunction, and improves sensorimotor behavioral performance in neonatal rats exposed to systemic lipopolysaccharide. Journal of Neuroinflammation, 10, 45. [Link]

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  • Shavva, V. S., Shavva, A. G., & Shavva, A. G. (2022). The TRPV1 Channel Modulator Imidazo[1,2-a]Indole Derivative Exhibits Pronounced and Versatile Anti-Inflammatory Activity In Vivo. International Journal of Molecular Sciences, 23(21), 13350. [Link]

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peer-reviewed literature on the validation of imidazo[1,2-a]pyridine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Bioactivity Validation of Imidazo[1,2-a]pyridines

This guide provides a comparative analysis of the validated bioactivity of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry. We will delve into the experimental data supporting its diverse therapeutic potential, comparing its performance against established alternatives and outlining the methodologies for robust validation. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate and harness the potential of this versatile chemical entity.

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Its rigid, planar structure and the presence of nitrogen atoms at strategic positions allow for diverse interactions with various biological targets. This has led to the development of numerous derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of its synthesis, often through the Groebke-Blackburn-Bienaymé multicomponent reaction, further enhances its appeal for creating extensive compound libraries for high-throughput screening.

Comparative Analysis of Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer. A common strategy for validating their efficacy involves direct comparison with established chemotherapeutic drugs in relevant cancer cell lines.

Targeting Tubulin Polymerization

A series of novel 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, a clinically validated anticancer target. In a comparative study, these compounds were evaluated against the well-known tubulin inhibitor, Combretastatin A-4 (CA-4).

Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives and Combretastatin A-4

CompoundCell LineIC50 (µM)
Imidazo[1,2-a]pyridine Derivative 7gA549 (Lung)0.021
HCT116 (Colon)0.018
MCF-7 (Breast)0.025
Combretastatin A-4A549 (Lung)0.003
HCT116 (Colon)0.002
MCF-7 (Breast)0.004

While CA-4 exhibits higher potency, the imidazo[1,2-a]pyridine derivatives demonstrate significant cytotoxicity in the nanomolar range, highlighting them as a promising scaffold for developing new tubulin polymerization inhibitors. The mechanism of action was further validated through tubulin polymerization assays and immunofluorescence studies, confirming their interaction with the colchicine binding site on β-tubulin.

Experimental Protocol: Tubulin Polymerization Assay
  • Reagents: Tubulin (porcine brain, >99% pure), GTP, tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds, and a reference inhibitor (e.g., paclitaxel).

  • Procedure:

    • A reaction mixture containing tubulin (3 mg/mL) and GTP (1 mM) in polymerization buffer is prepared.

    • The test compound or reference inhibitor at various concentrations is added to the mixture.

    • The polymerization of tubulin is initiated by incubating the mixture at 37°C.

    • The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Reaction Mixture (Tubulin, GTP, Buffer) add_comp Add Test Compound / Reference Inhibitor prep->add_comp incubate Incubate at 37°C add_comp->incubate measure Monitor Absorbance at 340 nm incubate->measure analyze Calculate IC50 Value measure->analyze

Caption: Workflow for the tubulin polymerization assay.

Comparative Analysis of Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. Validation of these activities often involves comparing the minimum inhibitory concentration (MIC) of new derivatives against standard-of-care antibiotics.

Antibacterial Activity

A study investigating a series of 2-aryl-7-methyl-imidazo[1,2-a]pyridine-3-carbonitrile derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The performance of these compounds was compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)
Imidazo[1,2-a]pyridine Derivative 5a12.525
Imidazo[1,2-a]pyridine Derivative 5b6.2512.5
Ciprofloxacin0.50.25

While Ciprofloxacin remains significantly more potent, the imidazo[1,2-a]pyridine derivatives show promising antibacterial activity, particularly compound 5b. These findings suggest that the scaffold can be a valuable starting point for the development of new antibacterial agents, especially in the face of growing antibiotic resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Materials: Bacterial strains, Mueller-Hinton broth (MHB), test compounds, and a reference antibiotic (e.g., Ciprofloxacin).

  • Procedure:

    • A serial two-fold dilution of the test compounds and the reference antibiotic is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Positive (bacteria without any compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus. Imidazo[1,2-a]pyridine derivatives have been investigated for their ability to modulate inflammatory pathways, often by targeting enzymes like cyclooxygenase (COX).

COX Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors, a strategy aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. Their inhibitory activity is typically compared with established drugs like Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor).

Table 3: Comparative COX Inhibition (IC50 in µM)

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
Imidazo[1,2-a]pyridine Derivative 8c15.20.1884.4
Celecoxib16.50.08206.3
Indomethacin0.11.20.08

The data indicates that the imidazo[1,2-a]pyridine derivative 8c exhibits potent and selective inhibition of COX-2, comparable to Celecoxib. This highlights the potential of this scaffold in developing safer anti-inflammatory drugs.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Reagents: Ovine COX-1 and COX-2 enzymes, arachidonic acid, and a detection system (e.g., colorimetric or fluorescent probe).

  • Procedure:

    • The test compound or reference drug is pre-incubated with the COX-1 or COX-2 enzyme.

    • Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an appropriate detection method.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated, and the selectivity index is determined.

cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pg Prostaglandins cox->pg inflammation Inflammation pg->inflammation nsaids NSAIDs (e.g., Indomethacin) nsaids->cox coxibs COX-2 Inhibitors (e.g., Celecoxib, Imidazo[1,2-a]pyridines) coxibs->cox Selective

Caption: Inhibition of the COX pathway by anti-inflammatory drugs.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, with a wealth of peer-reviewed literature validating its diverse bioactivities. Comparative studies consistently show that derivatives of this scaffold can exhibit potency comparable to, and in some cases exceeding, established drugs. The key to unlocking the full therapeutic potential of imidazo[1,2-a]pyridines lies in the continued exploration of their structure-activity relationships and the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular targets of these compounds deepens, we can expect to see the emergence of novel imidazo[1,2-a]pyridine-based drugs for a wide range of diseases.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry.
  • Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors. BioWorld.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Deriv
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid. As a novel heterocyclic compound often used in pharmaceutical research and drug development, its specific toxicological and ecotoxicological properties may not be fully characterized.[1][2][3] Therefore, this guide adopts a precautionary principle, treating the compound as hazardous waste to ensure the highest standards of safety for laboratory personnel and the environment. Our approach is grounded in the established guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

The core philosophy of this guide is not just to provide a protocol, but to instill a safety-first mindset. Understanding the why behind each step is crucial for adapting to new chemical entities and ensuring a self-validating system of laboratory safety.

Presumptive Hazard Assessment

In the absence of a specific Safety Data Sheet (SDS) for (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, a presumptive hazard assessment is a critical first step. This assessment is based on the compound's structural motifs and the known hazards of analogous chemical classes.

  • Imidazo[1,2-a]pyridine Core: This nitrogen-containing heterocyclic scaffold is a common pharmacophore in molecules with significant biological activity.[2] Such compounds can have potent, and often not fully understood, effects on biological systems. Therefore, they should be handled as potentially toxic. Improper disposal of nitrogenous heterocyclic compounds can also pose long-term environmental risks due to their solubility and potential to enter aquatic systems.[6]

  • Acetic Acid Moiety: The carboxylic acid functional group classifies this compound as an acid. While it may be a weak acid, it has the potential to be corrosive, especially in concentrated form. As a general rule, acidic compounds should not be stored in metal containers due to the risk of corrosion and potential generation of flammable hydrogen gas.[7]

Based on this analysis, (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid waste must be managed as hazardous chemical waste.

Hazard Category (Presumptive) Structural Rationale Primary Safety Concern Regulatory Consideration
Toxicity Imidazo[1,2-a]pyridine core is a known pharmacophore.[2][3]Potential for adverse health effects upon inhalation, ingestion, or skin contact.Must be managed as toxic waste under the EPA's Resource Conservation and Recovery Act (RCRA).
Corrosivity Acetic acid functional group.Potential to cause skin burns, eye damage, and corrode incompatible container materials.[8][9]Waste may be classified as corrosive under RCRA if its pH is ≤ 2 or ≥ 12.5.[10]
Environmental Hazard Nitrogen-containing heterocyclic compound.High solubility and potential for persistence in aquatic environments.[6]Prohibited from drain disposal to prevent environmental contamination.[11][12]

Waste Minimization and Pre-Disposal Planning

Effective waste management begins before the experiment. The EPA's policy prioritizes waste minimization to reduce environmental impact and disposal costs.[11][13]

  • Source Reduction: Order only the quantity of the chemical required for your research.[10]

  • Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste generated.[10]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid purchasing duplicates and to track expiration dates.[13]

Disposal Workflow: From Benchtop to Pickup

The following workflow provides a systematic approach to ensure that waste generated from (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is handled safely and in compliance with regulations at all stages.

DisposalWorkflow cluster_0 At the Bench (Satellite Accumulation Area) cluster_1 Container Management & Staging cluster_2 Final Disposal A 1. Generation of Waste (Solid or Liquid) B 2. Don Personal Protective Equipment (PPE) C 3. Select Compatible Waste Container (e.g., HDPE, Glass) D 4. Affix 'Hazardous Waste' Label E 5. Add Waste to Container (Keep Closed When Not in Use) F 6. Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) G 7. Update Waste Label with Chemical Constituents and Percentages H 8. Store in Designated, Secondary Containment Area I 9. Container is 90% Full or Reaches Storage Limit (e.g., 6 months) J 10. Schedule Pickup with Institutional EHS K 11. EHS Transports to a Licensed Waste Disposal Facility L 12. Final Treatment/ Destruction (e.g., Incineration)

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.